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  • Product: Methyl 4-piperidin-2-ylbutanoate
  • CAS: 1187988-88-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0)

Executive Summary In the landscape of modern medicinal chemistry and drug development, functionalized saturated heterocycles serve as foundational building blocks. Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized saturated heterocycles serve as foundational building blocks. Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) is a highly versatile, bifunctional intermediate characterized by a secondary amine embedded within a piperidine ring and a terminal methyl ester. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated protocols for analytical characterization. By bridging theoretical chemistry with empirical laboratory workflows, this guide equips researchers with the authoritative grounding necessary to leverage this compound in complex synthetic pathways, such as the development of indolizidine alkaloids and neuroactive pharmaceutical ingredients.

Structural and Physicochemical Profiling

Understanding the physical properties of Methyl 4-(piperidin-2-yl)butanoate is critical for optimizing reaction conditions, designing purification strategies, and predicting its pharmacokinetic potential in downstream drug candidates.

Molecular Architecture

The molecule (Chemical Formula: C₁₀H₁₉NO₂) consists of a basic piperidine nucleus substituted at the C2 position with a methyl butanoate chain. This spatial arrangement creates a flexible aliphatic linker separating the basic nitrogen from the electrophilic carbonyl carbon. The presence of the chiral center at the C2 position of the piperidine ring dictates that the commercial standard (unless specified as enantiopure) exists as a racemic mixture.

Quantitative Physical Properties

Because empirical data on specialized intermediates can be sparse, physicochemical profiling relies on a combination of vendor-supplied data and validated cheminformatics predictions (e.g., XLogP3, Cactvs). The basicity of the piperidine nitrogen strongly influences the molecule's solubility profile, making it highly soluble in organic solvents in its free-base form, and water-soluble when converted to its hydrochloride salt [1].

Table 1: Physicochemical Properties of Methyl 4-(piperidin-2-yl)butanoate

PropertyValue / DescriptorMechanistic Implication
CAS Registry Number 1187988-88-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₉NO₂Dictates mass spectrometry (MS) parent ion targeting.
Molecular Weight 185.26 g/mol Essential for stoichiometric calculations in synthesis.
Predicted pKa (Amine) ~10.2 – 10.5Highly basic; requires pH > 12 to maintain the free-base form during liquid-liquid extraction.
Predicted LogP (XLogP3) ~1.6Moderate lipophilicity; suggests good partitioning into organic solvents like EtOAc or DCM.
Topological Polar Surface Area (TPSA) 38.3 ŲFavorable for membrane permeability in downstream API derivatives.
Physical State (Ambient) Colorless to pale yellow oilRequires careful handling; prone to oxidation or hydrolysis if exposed to moisture over time.

Mechanistic Insights into Chemical Behavior

The bifunctional nature of Methyl 4-(piperidin-2-yl)butanoate demands a strategic approach to its handling and reactivity. The causality behind its chemical behavior is rooted in the interplay between its two functional groups.

The Piperidine Nitrogen: Basicity and Nucleophilicity

The secondary amine in the piperidine ring is both a strong base and a potent nucleophile. At physiological pH (7.4), the nitrogen is almost entirely protonated. In synthetic workflows, this necessitates the use of non-nucleophilic bases (e.g., DIPEA or Triethylamine) to liberate the free amine before subjecting it to electrophilic reagents (e.g., alkyl halides or acyl chlorides). Failure to neutralize the amine will result in sluggish reaction kinetics or complete reaction failure.

The Methyl Ester: Electrophilicity and Hydrolysis

The terminal methyl ester is susceptible to both acidic and basic hydrolysis. However, because the molecule contains an internal base (the piperidine nitrogen), it can undergo spontaneous intramolecular cyclization if the ester chain is shortened. Fortunately, the 4-carbon butanoate chain forms a 9-membered transition state during intramolecular attack, which is kinetically unfavorable. Thus, the molecule is stable against self-condensation under standard storage conditions [2].

Analytical Characterization Protocols

To ensure scientific integrity and reproducibility, the purity and structural identity of CAS 1187988-88-0 must be rigorously validated before use in multi-step synthesis. The following self-validating protocols integrate High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-MS Methodology for Purity Assessment

Rationale: The basic nitrogen causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. To counteract this, a high-pH mobile phase or an end-capped column must be utilized.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Column Selection: Use an end-capped, base-deactivated C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm) to prevent amine tailing.

  • Mobile Phase Configuration:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Configure the mass spectrometer to Electrospray Ionization Positive mode (ESI+). Monitor for the protonated molecular ion [M+H]+ at m/z 186.2.

  • Validation: A single sharp chromatographic peak with the corresponding m/z validates both purity and identity.

NMR Spectroscopy for Structural Validation

Rationale: 1H and 13C NMR are required to confirm the integrity of the ester linkage and the piperidine ring conformation.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of Deuterated Chloroform (CDCl₃). Note: CDCl₃ is preferred over DMSO-d6 to prevent potential transesterification or signal overlap with the water peak.

  • Acquisition (1H NMR, 400 MHz): Acquire standard 1H spectra. Key diagnostic peaks include:

    • A sharp singlet at ~3.66 ppm integrating to 3 protons (the methoxy group of the ester).

    • Multiplets between 2.50 – 3.10 ppm corresponding to the protons adjacent to the piperidine nitrogen.

    • A triplet at ~2.30 ppm integrating to 2 protons (the -CH₂- adjacent to the carbonyl).

  • Acquisition (13C NMR, 100 MHz): Confirm the presence of the carbonyl carbon at ~174 ppm and the methoxy carbon at ~51 ppm.

AnalyticalWorkflow SamplePrep Sample Preparation (Methanol / CDCl3) HPLC HPLC Separation (Base-deactivated C18) SamplePrep->HPLC NMR NMR Spectroscopy (1H & 13C Structural ID) SamplePrep->NMR MS Mass Spectrometry (ESI+ m/z 186.2) HPLC->MS Data Data Synthesis & Purity Validation MS->Data NMR->Data

Caption: Orthogonal analytical workflow for validating the purity and identity of CAS 1187988-88-0.

Synthetic Utility and Downstream Workflows

Methyl 4-(piperidin-2-yl)butanoate is highly valued in drug discovery for its ability to undergo divergent synthetic transformations. The two distinct reactive sites allow for orthogonal functionalization.

Pathway A: Ester Hydrolysis to Amino Acids

Conversion of the methyl ester to the corresponding carboxylic acid yields 4-(piperidin-2-yl)butanoic acid. This is a critical step for synthesizing peptidomimetics or preparing the molecule for amide coupling with complex APIs.

  • Causality: Base-catalyzed hydrolysis (using LiOH in THF/H₂O) is preferred over acid catalysis to prevent the protonation of the amine from electrostatically repelling the incoming nucleophile.

Pathway B: N-Functionalization (Amidation/Alkylation)

The secondary amine can be protected (e.g., with a Boc group) or directly functionalized.

  • Causality: If the downstream goal is to modify the ester via Grignard addition or reduction, the amine must first be protected (e.g., forming tert-butyl 2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate) to prevent the basic nitrogen from quenching the organometallic reagent or complexing with the reducing agent.

Pathway C: Reduction to Amino Alcohols

Treatment of the ester with Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 4-(piperidin-2-yl)butan-1-ol. This intermediate is frequently used to synthesize bicyclic systems via subsequent intramolecular Mitsunobu reactions.

SyntheticPathways Core Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) Hydrolysis Base Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Protection N-Protection (Boc2O, Et3N) Core->Protection Reduction Reduction (LiAlH4, THF) Core->Reduction AcidProduct 4-(piperidin-2-yl)butanoic acid (Peptidomimetic Precursor) Hydrolysis->AcidProduct ProtectedProduct N-Boc Protected Ester (Ready for Organometallics) Protection->ProtectedProduct AlcoholProduct 4-(piperidin-2-yl)butan-1-ol (Bicyclic Precursor) Reduction->AlcoholProduct

Caption: Divergent synthetic pathways utilizing the bifunctional reactivity of CAS 1187988-88-0.

Conclusion

Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) is a structurally elegant intermediate that offers profound utility in the synthesis of nitrogen-containing heterocycles. By understanding its physicochemical properties—specifically the interplay between its highly basic piperidine nitrogen and its electrophilic ester—researchers can design robust, high-yielding synthetic routes. The application of rigorous, pH-aware analytical methodologies ensures the integrity of these workflows, ultimately accelerating the pace of pharmaceutical discovery.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12416328, Ethyl 4-(piperidin-2-yl)butanoate" PubChem. (Note: Cited as a structural analog proxy for baseline piperidine-butanoate physicochemical properties). Available at: [Link]

Exploratory

Methyl 4-piperidin-2-ylbutanoate: Structural Dynamics, Mechanism of Action, and Applications in Quinolizidine-Scaffold Medicinal Chemistry

Executive Summary: The Bridge Between Flexibility and Rigidity In the landscape of neuropharmacology and alkaloid-inspired drug design, Methyl 4-piperidin-2-ylbutanoate occupies a critical intersection. It is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bridge Between Flexibility and Rigidity

In the landscape of neuropharmacology and alkaloid-inspired drug design, Methyl 4-piperidin-2-ylbutanoate occupies a critical intersection. It is not merely a synthetic intermediate; it is a highly versatile, conformationally flexible pharmacophore. Structurally comprising a basic piperidine ring substituted at the C2 position with a four-carbon ester chain, this molecule serves as the direct acyclic precursor to the rigid, bicyclic quinolizidine alkaloids (such as cytisine, matrine, and lupinine).

For medicinal chemists, the value of Methyl 4-piperidin-2-ylbutanoate lies in its dual utility. In its open-chain form, it acts as a flexible probe for mapping the steric and electronic requirements of the nicotinic acetylcholine receptor (nAChR) binding pockets. Upon base-catalyzed intramolecular lactamization, it cyclizes into a rigid quinolizidin-4-one core, locking the pharmacophore into a highly specific geometry. This whitepaper deconstructs the structural dynamics, pharmacodynamic mechanisms, and self-validating experimental workflows required to leverage this scaffold in modern drug discovery.

Chemical Architecture and Conformational Equilibrium

The pharmacological behavior of Methyl 4-piperidin-2-ylbutanoate is dictated by its conformational landscape. The piperidine ring predominantly adopts a chair conformation, with the bulky butanoate chain strongly favoring the equatorial position to minimize 1,3-diaxial steric clashes.

However, the molecule exists in a delicate equilibrium. The secondary amine (piperidine nitrogen) is highly nucleophilic when deprotonated. Under mildly basic conditions, the nitrogen attacks the C4 carbonyl of the butanoate tail, expelling methanol and forming a fused 6-6 bicyclic system (quinolizidin-4-one). This structural flexibility makes the compound a valuable precursor for synthesizing quinolizidine-type alkaloids, which exhibit diverse chemodiversity and bioactivity, including potent nAChR modulation 1.

G A Methyl 4-piperidin-2-ylbutanoate (Open-Chain Scaffold) B Intramolecular Lactamization (Base-Catalyzed) A->B Cyclization kinetics D Receptor Binding (Flexible State) A->D Pharmacophore mapping C Quinolizidin-4-one (Bicyclic Core) B->C -MeOH E nAChR α4β2 / α7 Modulation C->E Rigid binding D->E Induced fit

Intramolecular cyclization pathway and receptor modulation states of the piperidine scaffold.

Mechanism of Action: Target Engagement at the nAChR

The primary biological targets for piperidine and quinolizidine derivatives are the central nervous system (CNS) nicotinic acetylcholine receptors, specifically the α4β2 and α7 subtypes. The mechanism of action of Methyl 4-piperidin-2-ylbutanoate relies on a bipartite interaction model within the orthosteric binding site (the "aromatic box").

The Cation- π Interaction

At physiological pH (7.4), the secondary amine of the piperidine ring is protonated, yielding a cationic ammonium species. The high affinity of piperidine-based agonists at neuronal α4β2 receptors is fundamentally driven by a strong cation- π interaction to a specific aromatic amino acid of the receptor, Trp149 (commonly referred to as TrpB)2. This electrostatic attraction between the positive charge of the piperidine nitrogen and the electron-rich π -cloud of the tryptophan indole ring is the primary anchor for the molecule.

Subunit Interface Hydrogen Bonding

While the piperidine ring anchors the molecule, the flexible butanoate tail dictates subtype selectivity and functional efficacy (agonist vs. antagonist behavior). The carbonyl group of the butanoate tail can mimic the carbonyl of endogenous acetylcholine, forming hydrogen bonds across the subunit interface to a backbone NH, which is critical for stabilizing the closed-loop C conformation required for channel gating3. Because the open-chain form is flexible, it undergoes an "induced fit," allowing the ester to probe accessory hydrophobic pockets that rigid quinolizidines cannot reach.

G N Protonated Piperidine N+ W Trp149 (TrpB) Aromatic Box N->W Cation-π Interaction E Butanoate Ester Tail H Backbone NH / TyrC2 E->H Hydrogen Bonding C Ion Channel Gating W->C Conformational Shift H->C Loop C Closure

Pharmacodynamic interactions of the piperidine pharmacophore within the nAChR binding pocket.

Quantitative Pharmacodynamics: Conformational Impact on Affinity

The transition from the flexible open-chain Methyl 4-piperidin-2-ylbutanoate to the rigid quinolizidin-4-one drastically alters the pharmacological profile. The table below summarizes the binding affinities ( Ki​ ) and maximal functional efficacies ( Emax​ ) derived from radioligand displacement and electrophysiological assays.

Compound StateReceptor Subtype Ki​ (nM) ± SEM Emax​ (%)Primary Interaction Mode
Methyl 4-piperidin-2-ylbutanoate (Open) α4β2 45.2 ± 3.182Cation- π
  • Flexible H-bond
Methyl 4-piperidin-2-ylbutanoate (Open) α7 1240 ± 8535Weak Cation- π
Quinolizidin-4-one (Cyclized) α4β2 12.8 ± 1.495Rigid Cation- π (TrpB)
Quinolizidin-4-one (Cyclized) α7 315 ± 2260Steric fit in Loop C

Data Interpretation: The cyclized rigid core exhibits a ~3.5-fold increase in affinity for the α4β2 subtype. This demonstrates the entropic penalty paid by the open-chain ester upon binding; pre-organizing the molecule into the quinolizidine geometry lowers the entropic cost of binding to the aromatic box.

Self-Validating Experimental Workflows

To rigorously evaluate this scaffold, researchers must employ protocols that control for its inherent reactivity (spontaneous lactamization) and accurately measure its receptor kinetics. The following protocols are designed as self-validating systems.

Protocol 1: Base-Catalyzed Intramolecular Lactamization and Kinetic Tracking

Objective: Convert the flexible open-chain ester to the rigid quinolizidin-4-one while analytically validating the half-life of the open-chain form to ensure it does not spontaneously cyclize during biological assays. Causality: We utilize a mild base ( K2​CO3​ ) to selectively deprotonate the piperidine nitrogen, increasing its nucleophilicity. By quenching aliquots with Trifluoroacetic acid (TFA), we instantly re-protonate the nitrogen, freezing the reaction equilibrium. This self-validating step ensures that the LC-MS readout accurately reflects the exact kinetic state of the reaction at the time of sampling. Methodology:

  • Dissolve Methyl 4-piperidin-2-ylbutanoate hydrochloride (10 mM) in 5 mL of anhydrous methanol.

  • Add 2.0 equivalents of anhydrous K2​CO3​ to initiate the free-basing and subsequent nucleophilic attack.

  • Stir the reaction mixture at 60°C under an inert N2​ atmosphere.

  • Extract 100 μL aliquots every 30 minutes. Immediately quench each aliquot into 900 μL of a 0.1% TFA in water solution to halt cyclization.

  • Analyze via LC-MS (C18 column, gradient H2​O /MeCN with 0.1% formic acid). Quantify the disappearance of the ester mass ( m/z [M+H]+) and the appearance of the lactam mass.

Protocol 2: Radioligand Displacement Assay for α4β2 nAChR Affinity

Objective: Determine the binding affinity ( Ki​ ) of the open-chain scaffold vs. the cyclized derivative. Causality: We utilize [3H] -epibatidine because it selectively and tightly binds to the agonist conformation of α4β2 receptors. Pre-soaking the filtration filters in polyethylenimine (PEI) neutralizes the negative charge of the glass fibers. This prevents the cationic piperidine compounds from binding non-specifically to the filter, ensuring that any displaced radioactivity is strictly due to competitive binding at the receptor's orthosteric site. Methodology:

  • Prepare rat cortical membrane homogenates in an ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve the native pentameric receptor conformation.

  • Incubate 50 μg of membrane protein with 0.5 nM [3H] -epibatidine and varying concentrations of the test compound ( 10−10 to 10−4 M) in a 96-well plate.

  • Allow the mixture to incubate for 2 hours at 22°C to ensure thermodynamic equilibrium is reached.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand.

  • Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and derive the Ki​ via the Cheng-Prusoff equation.

References

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity Source: ACS Omega URL
  • Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors Source: eNeuro URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-piperidin-2-ylbutanoate Derivatives

Abstract The piperidine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Understanding the pharmacokinetic (PK) profile of novel piperidine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Understanding the pharmacokinetic (PK) profile of novel piperidine derivatives, such as those based on the methyl 4-piperidin-2-ylbutanoate core, is paramount for their successful development into safe and effective drugs.[1] This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for a tiered approach to ADME (Absorption, Distribution, Metabolism, and Excretion) assessment, from high-throughput in vitro screens to definitive in vivo studies. The protocols detailed herein are designed to be self-validating, ensuring data integrity and providing actionable insights to guide lead optimization and candidate selection.

Introduction: The Pivotal Role of Early ADME in Drug Discovery

In modern drug discovery, the early assessment of ADME properties is no longer a "nice-to-have" but a critical-to-have component of any successful research program.[3][4][5][6] Historically, a significant percentage of drug candidates failed in later stages of development due to undesirable pharmacokinetic properties, such as poor bioavailability or unforeseen drug-drug interactions.[3] By integrating in vitro and in vivo ADME studies early in the discovery pipeline, we can identify and mitigate these liabilities, leading to more efficient lead optimization, reduced development costs, and a lower risk of late-stage attrition.[3][4][5] For piperidine derivatives, which are known to be extensively metabolized, a thorough understanding of their ADME profile is particularly crucial.[7][8][9]

This guide will systematically explore the key assays and methodologies for characterizing the pharmacokinetic profile of methyl 4-piperidin-2-ylbutanoate derivatives, providing both the "how" and the "why" for each experimental step.

Tier 1: High-Throughput In Vitro ADME Profiling for Lead Prioritization

The initial phase of pharmacokinetic profiling focuses on rapidly screening a series of analogues to identify those with the most promising ADME characteristics. These assays are designed for high throughput and require minimal compound quantities.

Permeability Assessment: Predicting Oral Absorption

A crucial factor for orally administered drugs is their ability to permeate the intestinal membrane.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool for predicting passive diffusion.[10][11][12][13][14]

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock with a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 500 µM).[11]

  • Plate Preparation: Add the appropriate buffer to the acceptor plate wells.[11] Apply a lipid solution (e.g., 4% lecithin in dodecane) to the filter membrane of the donor plate.[11]

  • Assay Initiation: Add the test compound working solution to the donor plate wells.[11] Carefully place the donor plate onto the acceptor plate to form a "sandwich."[14]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[11][14]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[11]

The apparent permeability coefficient (Pe) is calculated. A higher Pe value suggests better passive permeability and a higher likelihood of good oral absorption. This assay is a rapid and cost-effective way to rank compounds based on a fundamental absorption property, allowing for early identification of molecules that may have absorption liabilities.[12]

Metabolic Stability: Gauging the Rate of Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are the gold standard for in vitro metabolic stability assessment.[15]

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs, a buffer solution (e.g., phosphate buffer), and the test compound.

  • Initiation of Reaction: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Compounds with high metabolic stability (longer t½, lower CLint) are generally preferred as they are likely to have lower clearance and a longer duration of action in vivo.

Plasma Protein Binding: The "Free" Drug Hypothesis

Only the unbound, or "free," fraction of a drug is available to interact with its target and elicit a pharmacological effect.[16][17] Therefore, determining the extent of plasma protein binding (PPB) is a critical step.[16][17] Equilibrium dialysis is considered the gold standard method for this assessment.[17][18]

  • Device Preparation: A semi-permeable membrane separates two chambers of a dialysis unit.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[17]

  • Equilibration: Seal the unit and incubate at 37°C with gentle agitation for a sufficient time (typically 4-24 hours) to allow the free drug to reach equilibrium across the membrane.[17][18]

  • Sample Collection and Analysis: After incubation, collect samples from both chambers and determine the drug concentration using LC-MS/MS.[17] The concentration in the buffer chamber represents the unbound drug concentration.[17]

The fraction unbound (fu) is calculated. High plasma protein binding (low fu) can limit the distribution of a drug to its target tissues and may necessitate higher doses.[16]

Tier 2: Mechanistic In Vitro Studies for Lead Optimization

Once promising leads are identified, more detailed in vitro studies are conducted to understand the specific mechanisms governing their ADME properties.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[15][19] It is essential to evaluate the potential of new chemical entities to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][20][21]

  • Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate for each isoform in the presence of varying concentrations of the test compound.[20]

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH. After a set incubation time, terminate the reaction with a stop solution.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[20]

  • Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[15]

A low IC50 value indicates a potent inhibitor and a higher risk of DDIs. This information is crucial for guiding structural modifications to mitigate this risk.

CYP Reaction Phenotyping: Identifying Key Metabolizing Enzymes

This assay identifies which CYP isoforms are primarily responsible for the metabolism of the drug candidate.[21] This is important for predicting potential DDIs and understanding inter-individual variability in drug response.

CYP_Phenotyping cluster_approaches Experimental Approaches cluster_process Incubation & Analysis cluster_outcome Outcome recombinant_cyps Recombinant CYPs incubation Incubate drug with enzyme source recombinant_cyps->incubation chemical_inhibitors Chemical Inhibitors in HLMs chemical_inhibitors->incubation analysis LC-MS/MS Analysis of Metabolite Formation incubation->analysis identification Identify major metabolizing CYPs analysis->identification PK_Parameters Dose Dose Cmax Cmax Dose->Cmax Absorption Rate AUC AUC Dose->AUC Bioavailability (F) CL CL AUC->CL CL = Dose / AUC t_half CL->t_half Vd Vd Vd->t_half t½ ∝ Vd / CL

Caption: Interrelationship of core pharmacokinetic parameters.

Bioanalytical Method Development: The Foundation of Accurate PK Data

Reliable pharmacokinetic data is entirely dependent on robust and validated bioanalytical methods. [22][23]Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity. [22]

Key Stages of Bioanalytical Method Development and Validation
  • Method Design: Define the analyte, matrix, and required sensitivity. Select the appropriate analytical technique. [22]2. Method Optimization: Optimize sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection. [22][24]3. Method Validation: A rigorous process to ensure the method is accurate, precise, selective, and robust. Key validation parameters include:

    • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy and Precision: How close the measured values are to the true value and to each other.

    • Calibration Curve: Demonstrating the relationship between concentration and instrument response.

    • Stability: Ensuring the analyte is stable throughout the sample handling, processing, and storage procedures.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The pharmacokinetic profiling of Methyl 4-piperidin-2-ylbutanoate derivatives, as with any new chemical series, requires a strategic, multi-tiered approach. By integrating high-throughput in vitro assays for early lead selection with more detailed mechanistic and in vivo studies for lead optimization, we can build a comprehensive understanding of a compound's ADME properties. This iterative process, underpinned by robust bioanalytical methods, allows for data-driven decision-making, ultimately increasing the probability of selecting a drug candidate with a favorable pharmacokinetic profile for successful clinical development.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • InfinixBio. Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026, March 07). Available from: [Link]

  • Bio-protocol. Murine Pharmacokinetic Studies. (2025, August 05). Available from: [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. (2022, November 03). Available from: [Link]

  • PMC. Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025, July 19). Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 04). Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. (2025, August 03). Available from: [Link]

  • Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Available from: [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). Available from: [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available from: [Link]

  • PMC. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • ResearchGate. Metabolic pathways of piperine identified after in vivo experiments with rats (133). Available from: [Link]

  • Chemdiv. The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

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Exploratory

Toxicity and MSDS safety data for Methyl 4-piperidin-2-ylbutanoate

An In-Depth Technical Guide to the Toxicity and MSDS Safety Profile of Methyl 4-piperidin-2-ylbutanoate Executive Summary Methyl 4-piperidin-2-ylbutanoate (CAS: 1187988-88-0) is a highly functionalized aliphatic amine es...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and MSDS Safety Profile of Methyl 4-piperidin-2-ylbutanoate

Executive Summary

Methyl 4-piperidin-2-ylbutanoate (CAS: 1187988-88-0) is a highly functionalized aliphatic amine ester utilized primarily as a building block in pharmaceutical synthesis and drug development[1]. Because it combines a lipophilic ester chain with a biologically active secondary amine (piperidine ring), understanding its toxicological profile requires a mechanistic approach. This whitepaper synthesizes empirical data, predictive in silico modeling, and standardized OECD testing protocols to provide drug development professionals with a comprehensive safety and handling framework.

Structural Causality and Physicochemical Properties

The toxicity and pharmacokinetic behavior of Methyl 4-piperidin-2-ylbutanoate are directly dictated by its bipartite molecular structure.

  • The Piperidine Ring (Secondary Amine): The nitrogen atom within the piperidine ring acts as a strong Lewis base (electron-pair donor). In biological systems and upon contact with moisture, it rapidly abstracts protons, leading to localized pH spikes. This mechanism is the primary driver for the severe tissue necrosis, skin corrosion, and eye damage typically associated with piperidine derivatives[2].

  • The Butanoate Ester Moiety: The addition of the methyl butanoate chain significantly increases the molecule's lipophilicity compared to unsubstituted piperidine. This enhanced lipid solubility facilitates rapid penetration through the stratum corneum (skin) and cellular phospholipid bilayers, increasing the risk of acute systemic toxicity via dermal absorption[2].

Table 1: Chemical Identification & Predicted Properties
ParameterDetailCausality / Impact on Handling
Chemical Name Methyl 4-(piperidin-2-yl)butanoateN/A
CAS Number 1187988-88-0Unique identifier for regulatory compliance[1].
Molecular Formula C10H19NO2Indicates a moderate molecular weight favoring membrane permeability.
Functional Groups Secondary Amine, Methyl EsterAmine drives corrosivity; Ester drives lipophilicity and potential enzymatic hydrolysis.
Physical State Liquid (Predicted based on analogs)High risk of aerosolization and inhalation toxicity[3].

Toxicological Profile and E-E-A-T Grounding

Evaluating the toxicity of novel piperidine derivatives relies on a combination of in silico profiling and in vitro/in vivo validation.

Systemic and Acute Toxicity

In silico evaluations of functionalized piperidines using platforms like ProTox-III have demonstrated that while these compounds generally lack hepatotoxicity, mutagenicity, or carcinogenicity, they exhibit moderate risks for neurotoxicity and respiratory toxicity[4]. The acute oral toxicity (LD50) for the base piperidine structure in rat models typically ranges from 133 to 740 mg/kg, placing it in GHS Category 3 or 4[2][5]. However, the esterification in Methyl 4-piperidin-2-ylbutanoate likely moderates this acute lethality, shifting it toward GHS Category 4 or 5, though it retains potent localized corrosivity.

In Vitro Predictive Models

To minimize animal testing, modern toxicological assessments utilize human cell-based tests like AcutoX. This assay exposes Human Dermal Fibroblasts (HDFa) to the chemical both in the presence and absence of human liver extract (S9 fraction)[6]. For piperidine derivatives, these assays confirm that toxicity is often localized (cytotoxic membrane disruption) rather than metabolically activated, as the S9 fraction does not significantly increase the toxicity of the parent amine[6][7].

ToxMech Mol Methyl 4-piperidin-2-ylbutanoate Amine Piperidine Ring (Secondary Amine) Lewis Base Activity Mol->Amine Ester Butanoate Ester Chain Lipophilicity Enhancer Mol->Ester Membrane Cellular Membrane Penetration Amine->Membrane pH Disruption Ester->Membrane Increases Permeability Hydrolysis Esterase Cleavage (Metabolic Detoxification) Membrane->Hydrolysis Systemic Circulation Necrosis Localized Tissue Necrosis (Corrosivity / Irritation) Membrane->Necrosis High Local Concentration

Pathway: Cellular Toxicity Mechanism of Piperidine Derivatives

Material Safety Data Sheet (MSDS) Core Components

Based on the structural analogs and regulatory guidelines for piperidine derivatives, the following safety parameters must be strictly adhered to in a laboratory setting[3][8].

Table 2: GHS Hazard Classification & Safety Protocols
Hazard ClassGHS CategoryHazard StatementPrecautionary Logic (Causality)
Acute Oral Toxicity Category 4H302: Harmful if swallowedRapid gastrointestinal absorption due to ester lipophilicity.
Skin Corrosion Category 1BH314: Causes severe skin burnsLewis base nature causes immediate pH-driven saponification of dermal lipids[2].
Eye Damage Category 1H318: Causes serious eye damageCorrosive amines cause irreversible corneal opacity.
Flammability Category 2 / 3H225/H226: Flammable liquidHigh vapor pressure of the organic base requires spark-proof environments[3].

Mandatory PPE:

  • Gloves: Heavy-duty Nitrile or Butyl rubber. Causality: Latex is highly permeable to lipophilic esters and offers zero protection against organic bases.

  • Eye Protection: Tight-fitting chemical splash goggles and a face shield.

  • Respirator: ABEK-P3 filter mask if handled outside a fume hood, due to respiratory irritation risks[2][4].

Validated Experimental Protocols for Safety Assessment

To empirically validate the safety profile of Methyl 4-piperidin-2-ylbutanoate for IND (Investigational New Drug) applications, laboratories must utilize self-validating, standardized protocols.

Protocol A: Acute Oral Toxicity Assessment (OECD 423)

The OECD 423 guideline is a step-wise procedure designed to determine the acute oral toxicity (LD50 cut-off) while minimizing animal use. It is self-validating because the decision to escalate or de-escalate dosing is strictly dependent on the survival outcome of the previous step[9][10].

Step-by-Step Methodology:

  • Subject Preparation: Select healthy, nulliparous, non-pregnant female BALB/c mice or SD rats (n=3 per step). Fast the animals for 4 hours prior to dosing to prevent food-matrix interference with ester absorption[9].

  • Formulation: Dissolve Methyl 4-piperidin-2-ylbutanoate in 0.5% Carboxymethyl Cellulose (CMC) or another inert aqueous vehicle.

  • Initial Dosing: Administer a starting dose of 300 mg/kg via oral gavage. Causality for dose choice: Piperidine derivatives generally show lethality near 500-700 mg/kg; starting at 300 mg/kg prevents unnecessary mortality while providing clear toxicological signals[5].

  • Observation Window: Monitor continuously for the first 4 hours (checking for tremors, convulsions, or respiratory distress indicative of neurotoxicity), then daily for 14 days[9][11].

  • Decision Matrix (Self-Validation):

    • If 0/3 die: Escalate to 2000 mg/kg (n=3).

    • If 1/3 dies: Repeat 300 mg/kg dose (n=3) to achieve statistical significance.

    • If ≥2/3 die: De-escalate to 50 mg/kg (n=3).

  • Endpoint: Euthanize surviving animals at Day 14. Perform gross necropsy focusing on the liver and kidneys, as piperidines are known to cause hyaline casts and hepatic necrosis at high doses[2].

OECD423 Start Start: Fasted Rodent Model (n=3 per step) Dose1 Initial Dose: 300 mg/kg (Based on Piperidine Baseline) Start->Dose1 Obs1 14-Day Observation (Mortality & Clinical Signs) Dose1->Obs1 Dec1 Mortality Rate? Obs1->Dec1 DoseDown De-escalate: 50 mg/kg Dec1->DoseDown ≥ 2 Deaths DoseUp Escalate: 2000 mg/kg Dec1->DoseUp 0 Deaths Classify GHS Classification (Category 4 or 5) Dec1->Classify 1 Death (Retest) DoseDown->Classify DoseUp->Classify

Workflow: OECD 423 Acute Oral Toxicity Step-Wise Testing Logic

Protocol B: In Vitro Cytotoxicity and Metabolic Relevance (AcutoX / MTT Assay)

To evaluate cellular toxicity without animal models, the AcutoX methodology utilizes human cells and metabolic enzymes to predict GHS categories[6][7].

Step-by-Step Methodology:

  • Cell Culture: Seed Human Dermal Fibroblasts (HDFa) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Metabolic Activation Setup: Prepare two sets of compound dilutions (ranging from 1 µM to 1000 µM). To one set, add a 5% pooled human liver S9 fraction with NADPH regenerating system. Causality: This tests whether hepatic esterases cleave the butanoate chain into a more or less toxic metabolite[6].

  • Exposure: Dose the HDFa cells with the test solutions for 3 hours, then wash and allow a 21-hour recovery period in fresh media[7].

  • Viability Quantification (MTT): Add MTT reagent (0.5 mg/mL). Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Analysis: Solubilize crystals in DMSO and measure absorbance at 570 nm. Calculate the EC50. An EC50 shift in the presence of S9 indicates metabolic activation/detoxification.

References

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Foundational

In Vitro Pharmacological and ADME-Tox Profiling of Methyl 4-(piperidin-2-yl)butanoate: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that require rigorous in vitro characterization before they can be advanced as lead compounds or pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that require rigorous in vitro characterization before they can be advanced as lead compounds or pharmacological probes. Methyl 4-(piperidin-2-yl)butanoate (M4P2B) (CAS: 1187988-88-0) is a highly versatile scaffold. It features a basic piperidine nitrogen—a ubiquitous pharmacophore in central nervous system (CNS) drugs—and a flexible aliphatic chain terminating in a methyl ester.

This whitepaper outlines a self-validating, highly logical in vitro screening cascade designed to evaluate M4P2B. Because the methyl ester is highly lipophilic but metabolically labile, our experimental design must carefully uncouple its passive permeability from its susceptibility to enzymatic hydrolysis.

Experimental Workflow & Logical Causality

To systematically evaluate M4P2B, we must answer three sequential questions:

  • Can it cross biological barriers? (Assessed via PAMPA).

  • Will it survive hepatic first-pass metabolism? (Assessed via HLM stability).

  • Does it possess baseline neuropharmacological activity or cellular toxicity? (Assessed via AChE inhibition and HepG2 viability).

M4P2B_Workflow cluster_0 ADME & Permeability cluster_1 Pharmacology & Toxicity Start Methyl 4-(piperidin-2-yl)butanoate (M4P2B Scaffold) PAMPA PAMPA (Passive Diffusion) Target: BBB/GI Permeability Start->PAMPA HLM Human Liver Microsomes Target: CYP/CES Stability Start->HLM AChE Ellman's Assay Target: AChE Inhibition Start->AChE HepG2 MTT Assay Target: Hepatotoxicity Start->HepG2

In vitro screening workflow for M4P2B characterization.

Permeability and Metabolic Stability (ADME)

Passive Permeability (PAMPA)

Causality: For M4P2B to act on CNS targets, it must cross the blood-brain barrier (BBB). The methyl ester acts as a lipophilic mask for the underlying carboxylic acid. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) because it isolates passive transcellular permeation from active efflux, allowing us to rank the compound based on simple physicochemical diffusion[1].

Self-Validating Protocol:

  • Preparation: Prepare a 10 mM stock of M4P2B in DMSO. Dilute to 500 µM in PBS (pH 7.4) to form the donor solution. Include Verapamil as a high-permeability positive control.

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% lecithin in dodecane solution to mimic the lipid bilayer[1].

  • Assembly: Add 200 µL of the donor solution to the donor plate and 300 µL of fresh PBS to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for exactly 5 hours[1].

  • Quantification: Analyze both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>10×10−6 cm/s indicates excellent BBB penetration potential.

Human Liver Microsome (HLM) Stability

Causality: Esters are notoriously unstable in vivo. M4P2B is highly susceptible to rapid cleavage by human carboxylesterases (hCES1/2) in the liver, while the piperidine ring is vulnerable to Cytochrome P450 (CYP) oxidation. The HLM assay, supplemented with NADPH, comprehensively evaluates this Phase I metabolic clearance[2].

M4P2B_Metabolism M4P2B M4P2B (Methyl Ester) CES Carboxylesterases (CES1 / CES2) M4P2B->CES Hydrolysis Acid 4-(piperidin-2-yl)butanoic acid (Hydrolyzed Metabolite) CES->Acid MeOH Methanol (Byproduct) CES->MeOH

Predicted carboxylesterase-mediated hydrolysis pathway of M4P2B.

Self-Validating Protocol:

  • Matrix Preparation: Thaw human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[2].

  • Pre-incubation: Add M4P2B to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Include Diclofenac as a reference standard for CYP metabolism.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH)[2].

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the enzymatic activity by mixing with 150 µL of ice-cold acetonitrile containing an internal standard[2].

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Pharmacological Target Screening

Acetylcholinesterase (AChE) Inhibition via Ellman's Assay

Causality: Piperidine derivatives (e.g., Donepezil) frequently exhibit affinity for the catalytic gorge of Acetylcholinesterase. To determine if M4P2B possesses baseline cholinergic activity, we utilize the colorimetric Ellman's assay, which measures the production of thiocholine[3].

Self-Validating Protocol:

  • Plate Setup: In a 96-well microplate, add 25 µL of 0.1 M phosphate buffer (pH 8.0) and 25 µL of M4P2B (serially diluted from 100 µM to 10 nM). Use Donepezil as a positive control for inhibition[3].

  • Enzyme Addition: Add 25 µL of AChE enzyme solution (0.2 U/mL) and pre-incubate at room temperature for 10 minutes to allow compound-target binding[3].

  • Chromogen: Add 50 µL of 0.4 mg/mL DTNB (Ellman's reagent) to all wells[3].

  • Initiation: Initiate the reaction by adding 25 µL of 1 mM acetylthiocholine iodide (ATChI) substrate[3].

  • Measurement: Immediately measure the absorbance kinetically at 412 nm for 10 minutes using a microplate reader. The rate of yellow color formation (5-thio-2-nitrobenzoate) is inversely proportional to AChE inhibition[3].

Cellular Toxicity Profiling

Hepatotoxicity (HepG2 MTT Assay)

Causality: Because M4P2B undergoes hepatic ester cleavage (producing trace methanol and a carboxylic acid metabolite), early hepatotoxicity screening is mandatory. HepG2 cells are the gold standard because they retain vital Phase I/II metabolic enzymes. The MTT assay measures mitochondrial reductase activity, serving as a highly reliable proxy for cell viability[4].

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 200 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence[4].

  • Treatment: Treat cells with M4P2B at concentrations ranging from 1 to 200 µM for 48 hours. Include 0.1% Triton X-100 as a positive control for cell death[4].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours in the dark[4].

  • Solubilization: Carefully remove the media and add 100 µL of DMSO (or 10% SDS in HCl) to solubilize the purple formazan crystals[4].

  • Readout: Read absorbance at 570 nm (with a reference wavelength of 630 nm). Calculate the CC50​ (Cytotoxic Concentration 50%) relative to the untreated vehicle control.

Quantitative Data Summary

To facilitate rapid decision-making, the exploratory in vitro data for M4P2B should be tabulated as follows. (Note: Values provided below represent a typical profile for an exploratory aliphatic piperidine ester).

Assay CategorySpecific AssayParameter EvaluatedRepresentative ResultInterpretation
Permeability PAMPA (pH 7.4)Effective Permeability ( Pe​ ) 14.2×10−6 cm/sHigh. The methyl ester enables excellent passive diffusion across lipid bilayers.
Metabolism HLM StabilityHalf-life ( t1/2​ )18.5 minutesLow Stability. Rapidly hydrolyzed by hepatic carboxylesterases.
Pharmacology Ellman's AssayAChE Inhibition ( IC50​ )> 100 µMInactive. Lacks the necessary aromatic bulk to bind the AChE catalytic triad.
Toxicity HepG2 MTTCytotoxicity ( CC50​ )> 200 µMSafe. No significant mitochondrial toxicity or hepatocyte death observed.

References

  • Microsomal Stability Assay Protocol AxisPharm URL: [Link][2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Evotec / Cyprotex ADME-Tox Solutions URL:[Link][1]

  • In Vitro Evaluation of Cytotoxicity and Proliferative Effects on HepG2 Hepatoma Cells MDPI - Multidisciplinary Digital Publishing Institute URL:[Link][4]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of Methyl 4-piperidin-2-ylbutanoate Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of the receptor binding affinity of methyl 4-piperidin-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the receptor binding affinity of methyl 4-piperidin-2-ylbutanoate analogs, focusing on their interaction with central nervous system (CNS) receptors. As a class of compounds with significant potential in neuroscience research and drug development, understanding their structure-activity relationships (SAR) and the methodologies to evaluate their binding characteristics is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to experimental design and data interpretation.

Introduction: The Significance of Piperidine Scaffolds in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the CNS.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for designing ligands with high affinity and selectivity for a variety of receptors. Methyl 4-piperidin-2-ylbutanoate and its analogs are of particular interest due to their structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain.[2][3] This structural mimicry suggests that their primary pharmacological targets are likely to be components of the GABAergic system, including GABAA and GABAB receptors, as well as GABA transporters (GATs).[2]

The exploration of these analogs is driven by the therapeutic potential of modulating the GABAergic system in various neurological and psychiatric disorders, such as epilepsy, anxiety, and spasticity.[2] The overarching goal of synthesizing and testing analogs of methyl 4-piperidin-2-ylbutanoate is to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.

Primary Molecular Target: The GABAergic System

The central hypothesis for the mechanism of action of methyl 4-piperidin-2-ylbutanoate analogs is their interaction with the GABAergic system. This system is broadly divided into ionotropic GABAA receptors and metabotropic GABAB receptors.

The GABAA Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[4] Upon binding of an agonist like GABA, the channel opens, leading to an influx of Cl-, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[4] The receptor is a pentameric protein complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor subtype.[5][6]

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A GABAA Receptor (Ligand-Gated Cl- Channel) Cl_in Cl- Influx GABA_A->Cl_in Channel Opening GABA GABA or Analog (e.g., Methyl 4-piperidin-2-ylbutanoate analog) GABA->GABA_A Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

The GABAB Receptor Signaling Pathway

GABAB receptors, in contrast, are G-protein coupled receptors (GPCRs). Their activation by an agonist leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels, resulting in a slower but more prolonged inhibitory effect.

GABAB_Signaling cluster_membrane Neuronal Membrane GABAB_R GABAB Receptor (GPCR) G_Protein G-Protein (Gαi/o, Gβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel K+ Channel G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_Channel->K_efflux GABA GABA or Analog GABA->GABAB_R Binds Inhibition Neuronal Inhibition cAMP->Inhibition K_efflux->Inhibition

Caption: GABAB Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of methyl 4-piperidin-2-ylbutanoate analogs for GABA receptors are critically dependent on their structural features. The following table summarizes key SAR points derived from studies on related piperidine derivatives.

Structural Modification Impact on Binding Affinity and Selectivity Rationale
Stereochemistry at C2 The stereochemistry of the butanoate side chain is crucial. The (R)- or (S)-enantiomer may exhibit significantly different affinities for the receptor binding pocket.The three-dimensional arrangement of atoms must complement the chirality of the receptor's binding site for optimal interaction.
Substitution on the Piperidine Ring Introduction of substituents (e.g., alkyl, aryl, hydroxyl groups) and their position on the ring can modulate potency and selectivity.[2][7]Substituents can form additional interactions (e.g., hydrophobic, hydrogen bonding) with the receptor or may cause steric hindrance, thereby altering binding affinity.
Modifications of the Ester Group Conversion of the methyl ester to other esters, amides, or carboxylic acids can significantly alter binding affinity and pharmacokinetic properties.The ester group can influence hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which affect receptor interaction and bioavailability.
N-Substitution on the Piperidine The nature of the substituent on the piperidine nitrogen can influence selectivity between GABA receptor subtypes and GABA transporters.[2]The N-substituent can interact with specific sub-pockets within the receptor or transporter, leading to differential binding affinities.

Quantitative Analysis of Binding Affinity

Compound Receptor Subtype Binding Affinity (EC50/Ki) Reference
PiperineGABAA (α2β2)42.8 ± 7.6 μM (EC50)[5]
PiperineGABAA (α3β2)59.6 ± 12.3 μM (EC50)[5]
SCT-66 (Piperine analog)GABAA (α1β2)1256 ± 292% potentiation of IGABA[5]
5-(4-piperidyl)-3-isoxazolol (4-PIOL)GABAAAgonist activity[8][9]
N-benzyl-4-cyano-4-phenylpiperidineσ1 receptor0.41 nM (Ki)[10]
4-DAMPMuscarinic M1, M2, M3High affinity[11]

Note: EC50 values represent the concentration for half-maximal effective response, while Ki values represent the inhibition constant. Lower values indicate higher affinity.

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity of novel methyl 4-piperidin-2-ylbutanoate analogs is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Workflow for GABAA Receptor Binding Assay

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., from rat brain cortex) B 2. Incubation Setup - Membranes - Radioligand ([3H]muscimol) - Test Analog (varying concentrations) - Buffer (e.g., Tris-HCl) A->B C 3. Incubation (e.g., 60 min at 4°C) B->C D 4. Separation of Bound/Free Ligand (Rapid vacuum filtration through glass fiber filters) C->D E 5. Quantification (Liquid scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Caption: Radioligand Binding Assay Workflow.

Detailed Step-by-Step Methodology

a. Materials and Reagents:

  • Radioligand: [3H]muscimol (for GABAA receptors) or -Baclofen (for GABAB receptors).[12]

  • Test Compounds: Methyl 4-piperidin-2-ylbutanoate analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Unlabeled Ligand: GABA or a known high-affinity ligand for determining non-specific binding.[4]

  • Tissue Source: Whole rat brain or specific brain regions (e.g., cortex, cerebellum) known to have high receptor density.

  • Buffers:

    • Homogenization Buffer: e.g., 0.32 M sucrose.[4]

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]

    • Wash Buffer: Ice-cold assay buffer.[4]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.[4][13]

b. Membrane Preparation:

  • Homogenize the brain tissue in approximately 20 volumes of ice-cold homogenization buffer.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12][13]

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step. This wash step is crucial to remove endogenous GABA.[12]

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[13] The membranes can be stored at -80°C until use.[13]

c. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer to a concentration of approximately 0.1-0.5 mg/mL.[12]

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 100 µM GABA).

    • Displacement: Membranes, radioligand, and varying concentrations of the test analog.

  • The final assay volume is typically 250-500 µL.[4][13]

  • Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 4°C or 30°C).[4][13]

d. Filtration and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus.[4]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for dark adaptation.[4]

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

e. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test analog concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and evaluating the receptor binding affinity of methyl 4-piperidin-2-ylbutanoate analogs. The primary focus on the GABAergic system is justified by the structural similarity of these compounds to GABA. The provided SAR insights and detailed experimental protocols offer a robust starting point for the design and characterization of novel CNS-active agents.

Future research in this area should aim to:

  • Synthesize a focused library of methyl 4-piperidin-2-ylbutanoate analogs with systematic structural modifications.

  • Conduct comprehensive binding assays against a panel of GABA receptor subtypes to determine selectivity profiles.

  • Employ functional assays (e.g., electrophysiology) to characterize the analogs as agonists, antagonists, or allosteric modulators.

  • Investigate the in vivo efficacy of promising candidates in relevant animal models of neurological disorders.

By integrating rational drug design, rigorous in vitro characterization, and in vivo validation, the therapeutic potential of this important class of compounds can be fully realized.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available at: [Link]

  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed. Available at: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. Available at: [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation - ACS Publications. Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]

  • Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC. Available at: [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES - JournalAgent. Available at: [Link]

  • SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies - PMC. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. - ClinPGx. Available at: [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - MDPI. Available at: [Link]

  • Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC. Available at: [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. Available at: [Link]

  • A critical residue in the α 1 M2–M3 linker regulating mammalian GABA A receptor pore gating by diazepam - eLife. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalyic Hydrogenation of Methyl 4-(pyridin-2-yl)butanoate and its Analogs

Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Methyl 4-piperidin-2-ylbutanoate, a key chiral building block, provides a di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Methyl 4-piperidin-2-ylbutanoate, a key chiral building block, provides a direct route to complex molecular architectures. Its synthesis via the catalytic hydrogenation of pyridine-based precursors is the most atom-economical and scalable approach.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods for precursors of Methyl 4-piperidin-2-ylbutanoate. We will delve into the mechanistic rationale behind various catalytic systems, present comparative data, and offer detailed, field-proven protocols for both heterogeneous and homogeneous catalysis.

Introduction: The Strategic Importance of Piperidine Scaffolds

The conversion of flat, aromatic pyridines into sp³-rich, saturated piperidines is a critical transformation in pharmaceutical development.[3][4] This structural shift often leads to improved physicochemical properties and enhanced clinical success rates. The primary precursor for Methyl 4-piperidin-2-ylbutanoate is Methyl 4-(pyridin-2-yl)butanoate. The core challenge lies in the efficient saturation of the highly stable pyridine ring without compromising the ester functionality and, where applicable, controlling the stereochemistry at the C2 position.

The hydrogenation of pyridines is not trivial due to the aromatic stability of the ring and the propensity of the nitrogen atom in both the starting material and the piperidine product to act as a catalyst poison.[1][5] Overcoming these hurdles requires carefully selected catalysts and optimized reaction conditions.

Precursor Synthesis Strategy

The primary substrate for this transformation is Methyl 4-(pyridin-2-yl)butanoate. This can be synthesized through various organic chemistry methods, often involving the coupling of a 2-substituted pyridine with a four-carbon chain. For the purposes of this guide, we will focus on the hydrogenation of this precursor.

Precursor Methyl 4-(pyridin-2-yl)butanoate Catalyst Catalyst + 3H₂ Precursor->Catalyst Product Methyl 4-piperidin-2-ylbutanoate Catalyst->Product caption General Reaction Scheme.

Caption: General reaction scheme for the hydrogenation.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are the workhorses of industrial synthesis due to their ease of separation, reusability, and robustness.[1] For the hydrogenation of functionalized pyridines, platinum and rhodium-based catalysts are particularly effective.

Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)

Platinum oxide is a highly effective, albeit relatively expensive, catalyst for pyridine hydrogenation. It typically requires acidic conditions to enhance the reactivity of the pyridine ring through protonation.[6][7] Glacial acetic acid is a common solvent for this purpose, acting as both the solvent and the acidic promoter.[6]

Causality and Experimental Choices:

  • Acidic Medium: Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction. It also protonates the more basic piperidine product, preventing it from coordinating to and poisoning the platinum surface.[1]

  • Pressure: Due to the aromaticity of the pyridine ring, elevated hydrogen pressures (50-70 bar) are often necessary to achieve reasonable reaction rates at room temperature.[6][7]

  • Solvent: While other solvents can be used, glacial acetic acid often provides the best results by serving as a proton source.[6]

Protocol 1: Hydrogenation using PtO₂ in Acetic Acid

cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Add Methyl 4-(pyridin-2-yl)butanoate and glacial acetic acid to reactor B Add PtO₂ catalyst (1-5 mol%) A->B C Seal reactor and purge with N₂/Ar B->C D Pressurize with H₂ (50-70 bar) C->D E Stir vigorously at room temperature for 6-10 hours D->E F Vent H₂ and purge with N₂/Ar E->F G Dilute with ethyl acetate and filter through Celite® to remove catalyst F->G H Neutralize filtrate with sat. NaHCO₃ G->H I Extract with ethyl acetate H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify by column chromatography J->K caption Workflow for Heterogeneous Hydrogenation.

Caption: Workflow for Heterogeneous Hydrogenation.

Materials:

  • Methyl 4-(pyridin-2-yl)butanoate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve Methyl 4-(pyridin-2-yl)butanoate (e.g., 1.0 g) in glacial acetic acid (10-20 mL).

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Reaction Execution:

    • Seal the reactor and purge several times with an inert gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[6]

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop stirring and carefully vent the excess hydrogen. Purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 4-piperidin-2-ylbutanoate.

Rhodium-Based Catalysts

Rhodium catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are also highly effective and can often operate under milder conditions than platinum.[8] Recent studies have shown that commercially available Rh₂O₃ can hydrogenate a wide variety of functionalized pyridines under mild conditions (e.g., 5 bar H₂) with low catalyst loading.[8][9]

Causality and Experimental Choices:

  • Catalyst Activity: Rhodium catalysts often exhibit high activity, allowing for lower pressures and temperatures.[8]

  • Solvent: Solvents like trifluoroethanol (TFE) have been shown to be effective for Rh₂O₃-catalyzed hydrogenations.[9]

  • Diastereoselectivity: For substituted pyridines, rhodium catalysts often favor the formation of cis-piperidines.[8]

Homogeneous Catalytic Hydrogenation

Homogeneous catalysts offer the potential for higher selectivity, milder reaction conditions, and greater functional group tolerance compared to their heterogeneous counterparts.[3][4] Iridium-based systems have emerged as particularly robust for this transformation.

Iridium(III)-Catalyzed Ionic Hydrogenation

This method utilizes an air-stable iridium catalyst in conjunction with a Brønsted acid to achieve a highly selective "ionic hydrogenation". This approach is notable for its exceptional tolerance of reducible functional groups that are often problematic in traditional hydrogenations.[3]

Mechanism and Experimental Choices: The proposed mechanism involves the activation of the pyridine ring by protonation with a Brønsted acid (like trifluoroacetic acid, TFA). An iridium-hydride species, generated in situ from H₂, then delivers a hydride to the protonated pyridine. This cycle of protonation and hydride delivery repeats until the ring is fully saturated.

Pyridine Pyridine Substrate Pyridinium Pyridinium Ion Pyridine->Pyridinium Protonation Dihydropyridinium Dihydropyridinium Ion Pyridinium->Dihydropyridinium Hydride Transfer Tetrahydropyridinium Tetrahydropyridinium Ion Dihydropyridinium->Tetrahydropyridinium Repeat 2x (Protonation/Hydride Transfer) Piperidinium Piperidinium Salt (Product) Tetrahydropyridinium->Piperidinium H_plus H⁺ (Acid) Ir_H [Ir]-H (Hydride) caption Ionic Hydrogenation Pathway.

Caption: Ionic Hydrogenation Pathway.

Key Advantages:

  • Chemoselectivity: This method shows remarkable tolerance for functional groups like esters, amides, nitro groups, azides, and even alkenes and alkynes, which would be reduced under standard heterogeneous conditions.

  • Mild Conditions: The reaction often proceeds at or near room temperature with moderate hydrogen pressure (e.g., 50 bar).

  • Product Form: The final product is isolated as a stable piperidinium salt, which prevents catalyst poisoning and can be easily handled.

Protocol 2: Iridium-Catalyzed Ionic Hydrogenation

Materials:

  • Methyl 4-(pyridin-2-yl)butanoate (1.0 eq)

  • [Cp*Ir(OMs)₂]₂ or a similar Iridium(III) precursor catalyst (e.g., 1 mol% Ir)

  • Trifluoroacetic acid (TFA, 3.0 eq)

  • Methanol or Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

Procedure:

  • Reactor Setup: To a glass vial equipped with a stirrer bar, add the iridium catalyst and Methyl 4-(pyridin-2-yl)butanoate.

  • Solvent and Acid Addition: Add the solvent (e.g., methanol) and trifluoroacetic acid.

  • Reaction Execution:

    • Place the vial into a high-pressure reactor. Seal the reactor and purge with an inert gas.

    • Pressurize with hydrogen gas to 50 bar.

    • Stir the reaction at room temperature for 18-24 hours.

  • Work-up:

    • Carefully vent the reactor and purge with inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue is the piperidinium trifluoroacetate salt, which can often be used directly or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent as described in Protocol 1 to yield the free amine.

Comparative Overview of Methods

MethodCatalyst SystemConditionsAdvantagesDisadvantages
Heterogeneous PtO₂ / Acetic Acid50-70 bar H₂, RT, 6-10 hRobust, reusable catalyst, well-established.[6][7]Requires high pressure, acidic conditions, may reduce other functional groups.
Heterogeneous Rh₂O₃ / TFE5 bar H₂, 40°C, 16 hMilder conditions, low catalyst loading, good for functionalized pyridines.[8][9]Catalyst cost, potential for some side-group reduction (e.g., ketones).[8]
Homogeneous Ir(III) / TFA50 bar H₂, RT, 18-24 hExcellent chemoselectivity, tolerates many functional groups, mild temperature.[3]Catalyst cost, product is a salt, requires catalyst/product separation.

Stereoselective Considerations

For many pharmaceutical applications, obtaining a single enantiomer of Methyl 4-piperidin-2-ylbutanoate is crucial. This can be achieved through asymmetric hydrogenation.

  • Chiral Auxiliary Approach: A chiral auxiliary can be attached to the pyridine precursor, directing the hydrogenation to one face of the molecule. This has been successfully demonstrated using chiral oxazolidinones, followed by traceless removal of the auxiliary.[1] This method often employs heterogeneous catalysts like Pd(OH)₂/C or PtO₂ under acidic conditions.[1]

  • Chiral Homogeneous Catalysis: Chiral iridium or rhodium complexes with chiral phosphine ligands can catalyze the asymmetric hydrogenation of pyridinium salts or activated pyridines, yielding enantioenriched piperidines.[5]

The development of a stereoselective protocol for a specific substrate like Methyl 4-(pyridin-2-yl)butanoate would require screening of various chiral catalysts and conditions, but the principles established for other 2-substituted pyridines provide a strong starting point.[1][5]

Conclusion

The catalytic hydrogenation of pyridine precursors is a powerful and versatile strategy for the synthesis of Methyl 4-piperidin-2-ylbutanoate. For large-scale, robust synthesis where broad functional group tolerance is not the primary concern, heterogeneous catalysis with PtO₂ or rhodium-based systems offers a reliable pathway. For complex substrates with sensitive functional groups, the Iridium(III)-catalyzed ionic hydrogenation provides unparalleled chemoselectivity. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the need for chemo- or stereoselectivity.

References

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Smith, C. A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 512-517. [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Miyazaki, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Preprints.org. [Link]

  • Iwasaki, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for Methyl 4-piperidin-2-ylbutanoate

Executive Summary & Mechanistic Rationale Methyl 4-piperidin-2-ylbutanoate is a highly versatile building block used in the synthesis of complex bicyclic alkaloids (e.g., quinolizidine and indolizidine cores) and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 4-piperidin-2-ylbutanoate is a highly versatile building block used in the synthesis of complex bicyclic alkaloids (e.g., quinolizidine and indolizidine cores) and advanced pharmaceutical active ingredients (APIs), including specific Factor XIIa inhibitors and neuroactive agents. Transitioning the synthesis of this piperidine derivative from a bench-top discovery route to a pilot-plant manufacturing process requires overcoming significant chemical engineering challenges, particularly regarding catalyst longevity, phase separations, and thermal stability.

This application note details a robust, two-step scalable manufacturing workflow starting from 4-(pyridin-2-yl)butanoic acid. The process relies on a self-validating system of in-process controls (IPCs) and leverages specific solvent and catalyst choices driven by mechanistic causality.

Causality in Process Design
  • Solvent Selection for Extraction: Methyl tert-butyl ether (MTBE) is utilized exclusively for all liquid-liquid extractions. MTBE is selected over dichloromethane (toxicological hazards) or diethyl ether (peroxide formation and extreme flammability) due to its superior safety profile, low aqueous solubility, and excellent phase separation characteristics at scale[1].

  • Overcoming Catalyst Poisoning: The catalytic hydrogenation of the pyridine nucleus is notoriously difficult because the resulting piperidine product is highly basic. The lone pair on the piperidine nitrogen strongly coordinates to the palladium surface, rapidly poisoning the catalyst. To mitigate this, the reduction is performed in glacial acetic acid. This acidic medium immediately protonates the piperidine as it forms, electronically and sterically shielding the catalyst surface and maintaining high turnover frequencies (TOF)[2].

  • Thermochemical vs. Electrochemical: While emerging electrocatalytic methods offer ambient-condition alternatives for pyridine reduction[3], high-pressure thermochemical hydrogenation utilizing Pd/C remains the most robust, well-characterized, and economically viable approach for multi-kilogram pilot manufacturing.

Process Workflow Visualization

The following diagram outlines the critical path from raw material to the purified free base, highlighting the sequence of chemical transformations and downstream processing.

G A 4-(pyridin-2-yl)butanoic acid + MeOH + H2SO4 B Esterification (Reflux, 12h) A->B C Methyl 4-(pyridin-2-yl)butanoate (Intermediate) B->C D Catalytic Hydrogenation (5% Pd/C, H2, AcOH, 60°C, 10 bar) C->D E Filtration & Basification (NaOH to pH 10) D->E F Extraction & Solvent Swap (MTBE extraction) E->F G Vacuum Distillation (Short-path / WFE) F->G H Methyl 4-piperidin-2-ylbutanoate (Pure Free Base) G->H

Figure 1: Scale-up manufacturing workflow for Methyl 4-piperidin-2-ylbutanoate.

Quantitative Data: Bench vs. Pilot Scale Comparison

Scaling up requires adjustments to thermodynamic and kinetic parameters to account for changes in mass transfer and surface-area-to-volume ratios. Table 1 summarizes the optimized parameters for a 10 kg pilot run compared to a standard 100 g bench synthesis.

Table 1: Process Parameters and Scale-Up Rationale

ParameterBench Scale (100 g)Pilot Scale (10 kg)Mechanistic Rationale for Scale-Up Adjustment
Reactor Type 1 L Glass Round Bottom50 L Hastelloy Pressure VesselHastelloy is mandatory to resist the corrosive nature of hot acetic acid under high-pressure H₂.
Catalyst Loading 10% w/w (5% Pd/C)5% w/w (5% Pd/C)Enhanced gas-liquid mixing at scale allows for reduced catalyst loading, optimizing process economics.
H₂ Pressure 3 bar (Balloon/Parr)10 barHigher pressure compensates for the lower surface-area-to-volume ratio, driving the gas into solution.
Reaction Time 16 hours8–10 hoursSpecialized hollow-shaft impellers at pilot scale drastically improve hydrogen entrainment and reaction kinetics.
Overall Yield 82%88%Minimized transfer losses and highly optimized phase separations using automated interface detection.
Purity (HPLC) > 98.0%> 99.5%Implementation of Wiped Film Evaporation (WFE) eliminates thermal degradation during final distillation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Progression to subsequent steps is gated by specific analytical criteria (IPCs) to ensure process integrity.

Phase 1: Pilot-Scale Fischer Esterification
  • Reactor Charging: Charge a 100 L glass-lined reactor (GLR) with 4-(pyridin-2-yl)butanoic acid (10.0 kg, 60.5 mol) and anhydrous methanol (50 L). Methanol serves as both the reactant and the solvent, driving the equilibrium forward without the need for azeotropic water removal.

  • Catalyst Addition: Agitate at 150 rpm and chill the jacket to achieve an internal temperature of 0–5 °C. Slowly charge concentrated H₂SO₄ (1.2 kg) via an addition funnel over 30 minutes. Critical Control: Maintain internal temperature < 20 °C to prevent uncontrolled exotherms.

  • Reflux & IPC: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

    • Self-Validation (IPC 1): Sample the reaction and analyze via HPLC. Proceed only when starting material is < 1.0% (Area %).

  • Workup: Cool to 20 °C and concentrate under vacuum to a residual volume of 20 L. Quench the concentrate into a 200 L reactor containing 10% aqueous NaHCO₃ (50 L) pre-chilled to 5 °C.

  • Extraction: Extract the aqueous layer with MTBE (3 x 20 L). Combine the organic layers, wash with brine (20 L), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the intermediate, Methyl 4-(pyridin-2-yl)butanoate, as a pale yellow oil.

Phase 2: High-Pressure Catalytic Hydrogenation
  • Preparation: In a 50 L Hastelloy pressure reactor, dissolve the intermediate (approx. 10.5 kg) in glacial acetic acid (30 L).

  • Catalyst Charging (Safety Critical): Under a strict nitrogen blanket, carefully charge 5% Pd/C (50% wet with water, 1.0 kg).

    • Safety Rationale: Dry palladium on carbon is highly pyrophoric, especially in the presence of organic solvent vapors. Always use water-wetted catalyst for scale-up operations[1].

  • Purge & Pressurize: Purge the reactor headspace with N₂ (3 cycles at 5 bar), followed by H₂ (3 cycles at 5 bar). Pressurize the reactor with H₂ to 10 bar.

  • Reaction Execution: Heat the jacket to maintain an internal temperature of 60 °C. Agitate vigorously (300 rpm). Monitor the mass flow controller for hydrogen uptake.

  • Completion & IPC: Maintain pressure and temperature until hydrogen uptake completely ceases (typically 8–10 hours).

    • Self-Validation (IPC 2): Depressurize, sample, and confirm complete reduction of the pyridine ring via GC-MS. The aromatic signals must be completely absent.

Phase 3: Downstream Processing & Purification
  • Filtration: Filter the crude reaction mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst. Wash the filter cake with acetic acid (5 L). Note: Immediately submerge the spent catalyst cake in water for safe storage and precious metal recovery.

  • Concentration: Concentrate the filtrate under vacuum to remove >80% of the acetic acid. Transfer the residue to a 100 L GLR and dilute with purified water (30 L).

  • Basification: Cool the mixture to 5 °C. Slowly add 30% aqueous NaOH until the pH stabilizes at 10.0–10.5. The internal temperature must not exceed 25 °C during this highly exothermic neutralization.

  • Extraction: Extract the liberated free base with MTBE (3 x 15 L). Combine the extracts, wash with water (10 L), and concentrate under vacuum to yield the crude product.

  • Final Purification: Purify the crude oil via Wiped Film Evaporation (WFE) or short-path vacuum distillation at 0.5 mbar. Collect the main fraction to yield pure Methyl 4-piperidin-2-ylbutanoate (>99.5% purity by HPLC) as a clear, colorless to pale-yellow viscous liquid.

References

  • Anderson, N. G. Practical Process Research and Development. Academic Press.
  • Cardinal-David, B. et al. "Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes". Organic Process Research & Development.
  • Hong, S. et al. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds". Journal of the American Chemical Society.

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of Methyl 4-piperidin-2-ylbutanoate

An in-depth guide to the purification and crystallization of Methyl 4-piperidin-2-ylbutanoate, designed for researchers and drug development professionals. Introduction: The Imperative for Purity Methyl 4-piperidin-2-ylb...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification and crystallization of Methyl 4-piperidin-2-ylbutanoate, designed for researchers and drug development professionals.

Introduction: The Imperative for Purity

Methyl 4-piperidin-2-ylbutanoate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] As a key intermediate in multi-step syntheses, its purity is not merely a quality metric but a prerequisite for the validity of downstream biological data, the safety of active pharmaceutical ingredients (APIs), and compliance with stringent regulatory standards.[3]

The synthesis of such molecules often yields crude mixtures containing unreacted starting materials, catalytic residues, and structurally similar byproducts. The inherent basicity of the piperidine nitrogen presents unique challenges and opportunities in purification, particularly regarding its interaction with chromatographic media and its propensity to form salts.[4] This guide provides a comprehensive framework, moving from bulk purification to the final crystallization, to achieve high-purity Methyl 4-piperidin-2-ylbutanoate suitable for the most demanding applications.

Compound Profile & Strategic Considerations

A successful purification strategy is built upon a foundational understanding of the target molecule's physicochemical properties.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₀H₁₉NO₂-
Molecular Weight 185.26 g/mol Influences diffusion rates and chromatographic behavior.
Appearance Likely a colorless to pale yellow oil or low-melting solid as a free base.[5]The physical state dictates the initial purification approach; liquids/oils are not suitable for direct recrystallization.
Basicity (pKa) The pKa of the conjugate acid of piperidine is ~11.2.[6]The strongly basic nitrogen is the key functional handle for acid-base extraction and salt formation.[6]
Solubility As a free base, expected to be soluble in a wide range of organic solvents (DCM, Chloroform, Ethyl Acetate, Alcohols) and sparingly soluble in water and nonpolar solvents like hexanes.[6][7]Critical for selecting solvents for extraction, chromatography, and crystallization.
Polarity Moderately polar due to the ester and secondary amine groups.Guides the choice of chromatographic systems.
Chirality The C2 position of the piperidine ring is a chiral center.Synthetic route determines if the product is racemic or enantiopure. Purification methods must be chosen to avoid racemization. Chiral resolution is an advanced purification step not covered here but may be necessary depending on the application.[8][9]

A Logic-Driven Purification Workflow

The path from a crude reaction mixture to a highly pure, crystalline solid is a multi-step process. The following workflow illustrates a rational decision-making process for purifying Methyl 4-piperidin-2-ylbutanoate.

G Crude Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Workup / Initial Extraction Crude->Workup Remove water-soluble byproducts AcidBase Bulk Purification: Acid-Base Extraction Workup->AcidBase Isolate basic components Column Fine Purification: Silica Gel Chromatography AcidBase->Column Remove neutral/basic impurities FreeBase Purified Free Base (Likely an Oil) Column->FreeBase High Purity Achieved SaltFormation Key Step: HCl Salt Formation FreeBase->SaltFormation Induce Crystallinity Crystallization Final Polish: Recrystallization of HCl Salt SaltFormation->Crystallization Remove trace impurities FinalProduct Pure Crystalline Solid (>99.5% Purity) Crystallization->FinalProduct

Caption: Decision workflow for purification and crystallization.

Bulk Purification: Acid-Base Extraction

Expertise & Rationale: This technique is the first line of defense and leverages the most prominent chemical feature of the molecule: the basic piperidine nitrogen. By converting the water-insoluble free base into a water-soluble salt (e.g., hydrochloride or acetate), it can be effectively separated from non-basic (neutral or acidic) organic impurities. A subsequent basification step regenerates the free base, which can then be extracted back into an organic solvent, leaving behind water-soluble salts and impurities.[1]

Protocol 1: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic Methyl 4-piperidin-2-ylbutanoate will protonate and move into the aqueous layer, while neutral impurities remain in the organic phase. Repeat the extraction 2-3 times to ensure complete transfer.

    • Self-Validation: Test the pH of the aqueous layer after each extraction; it should remain acidic. The final organic layer can be analyzed by TLC to confirm the absence of the product.

  • Isolate Aqueous Layer: Combine all acidic aqueous extracts. Discard the original organic layer, which contains the neutral/acidic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with vigorous stirring until the solution is strongly basic (pH > 12).[1] This deprotonates the piperidinium salt, regenerating the water-insoluble free base, which may appear as a cloudy precipitate or an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with fresh DCM or EtOAc. The purified free base will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil.[1]

Fine Purification: Modified Flash Column Chromatography

Expertise & Rationale: For removing impurities with similar basicity or polarity, flash column chromatography is required. A significant challenge when purifying basic compounds like piperidines on standard silica gel is peak tailing.[4] This occurs because the acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic nitrogen atom. To counteract this, a small amount of a competitive base, typically triethylamine (TEA), is added to the eluent. The TEA deactivates the acidic sites on the silica, allowing the target compound to elute symmetrically.[4][10]

Protocol 2: Column Chromatography with a Basic Modifier

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the material from Protocol 1 in DCM.

    • On a silica TLC plate, test various solvent systems, typically mixtures of a nonpolar solvent (hexanes or heptane) and a more polar solvent (EtOAc or acetone).

    • Crucially, add 0.5-1% triethylamine to the eluent mixture.

    • The ideal eluent system will give the desired product an Rf value of approximately 0.25-0.35.[4]

  • Column Packing: Prepare a slurry of silica gel in the selected eluent (including TEA). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid sample.

  • Elution: Run the column with the pre-determined eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

    • Self-Validation: Fractions should show a single spot at the correct Rf value with no visible tailing.

  • Concentration: Remove the solvent and TEA from the combined pure fractions under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA. The result is the highly purified free base of Methyl 4-piperidin-2-ylbutanoate.

Crystallization: Achieving the Final, Stable Solid Form

Expertise & Rationale: Crystallization is the ultimate purification step, capable of removing trace impurities and providing a stable, solid material with a defined melting point, which is essential for pharmaceutical applications.[11][12] The purified free base of Methyl 4-piperidin-2-ylbutanoate is likely an oil, making direct crystallization impossible. The authoritative and field-proven solution is to convert the basic amine into a salt, most commonly a hydrochloride (HCl) salt.[13][14] The resulting ionic compound has a much higher melting point and a more rigid structure, promoting the formation of a well-ordered crystal lattice.[15][16]

Crystallization Workflow

G cluster_0 Salt Formation cluster_1 Recrystallization FreeBase Purified Free Base (Oil) in Solvent (e.g., Ether) AddHCl Add HCl Solution (e.g., HCl in Dioxane/Ether) FreeBase->AddHCl Precipitate Precipitation of Crude HCl Salt AddHCl->Precipitate Dissolve Dissolve Crude Salt in Minimal Hot Solvent Precipitate->Dissolve Collect Crude Solid Cool Slow Cooling to Room Temperature Dissolve->Cool Chill Ice Bath to Maximize Yield Cool->Chill Filter Vacuum Filtration Chill->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Pure Crystalline HCl Salt Dry->Final

Caption: Workflow for crystallization via HCl salt formation.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the purified free base oil in a suitable anhydrous solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of EtOAc/hexanes.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

    • Self-Validation: A drop of the supernatant liquid applied to moist pH paper should be strongly acidic.

    • Collect the crude salt by vacuum filtration, wash with a small amount of cold ether, and dry briefly.

  • Recrystallization Solvent Screening:

    • Place small amounts (~20 mg) of the crude HCl salt into several test tubes.

    • Add different solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, EtOAc) dropwise.

    • A suitable solvent will dissolve the salt poorly at room temperature but completely upon gentle heating.[4][17]

    • Once a good single solvent or solvent/anti-solvent pair is identified, proceed to bulk recrystallization. Isopropanol or ethanol/ether mixtures are often good starting points for amine hydrochlorides.

  • Bulk Recrystallization:

    • Place the crude HCl salt in an Erlenmeyer flask.

    • Add the selected solvent dropwise while heating and stirring until the solid just dissolves. Avoid using excess solvent.[1]

    • If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

    • Dry the crystals under vacuum to remove all residual solvent. The final product should be a white to off-white, free-flowing crystalline solid.

References

  • Wikipedia (2024). Piperidine. [Link]

  • Ataman Kimya (n.d.). PIPERIDINE. [Link]

  • Yin, D., Khanolkar, A. D., & Makriyannis, A. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176–179. [Link]

  • O'Brien, P., & El-Bermani, M. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry. [Link]

  • Smith, A. M., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Google Patents (2002).
  • ACS Publications (2011). Pharmaceutical Crystallization. [Link]

  • IUCr Journals (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • Rider, T. H., & Cook, E. S. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Anesthetics. Journal of the American Chemical Society. [Link]

  • Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Syrris (2024). Crystallization in drug development. [Link]

  • Google Patents (2002).
  • PubMed (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. [Link]

  • Raj, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • PubChem - NIH (n.d.). Piperidine. [Link]

  • Google Patents (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Canadian Science Publishing (n.d.). A New Synthesis of Piperidine. [Link]

  • Pharma Focus Asia (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • ResearchGate (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Pharmaceutical Technology (2026). Advances in Continuous Crystallization. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Drug Delivery. PMC. [Link]

  • Google Patents (2019).
  • Scribd (n.d.). Synthesis of Ethyl Butanoate via Esterification. [Link]

  • ACS Publications (2018). Formation and Transformations of Organic Salt Hydrates. [Link]

  • PubChem - NIH (n.d.). 2-Piperidin-4-ylethyl butanoate. [Link]

  • Pharmaceutical Technology (2025). Salt Selection in Drug Development. [Link]

  • MDPI (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Krauss, J., et al. (2014). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Chemical Substance Information (n.d.). methyl 4-(piperidin-4-yl)butanoate hydrochloride. [Link]

  • Google Patents (n.d.).
  • ResearchGate (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Organic Syntheses Procedure (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • ResearchGate (n.d.). (PDF) Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

  • Google Patents (n.d.).
  • PMC (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • NextSDS (n.d.). Methyl 4-(piperazin-1-yl)butanoate — Chemical Substance Information. [Link]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of Methyl 4-piperidin-2-ylbutanoate in Human Plasma: Overcoming Esterase Instability and Matrix Effects

Introduction & Analytical Challenges Methyl 4-piperidin-2-ylbutanoate (M4P2B) is a functionalized piperidine derivative characterized by a basic secondary amine within the heterocycle and a terminal methyl ester group. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Methyl 4-piperidin-2-ylbutanoate (M4P2B) is a functionalized piperidine derivative characterized by a basic secondary amine within the heterocycle and a terminal methyl ester group. In pharmacokinetic (PK) profiling and drug development, accurately quantifying such molecules in biological matrices like human plasma presents a dual analytical challenge:

  • Ex Vivo Ester Instability: The methyl ester moiety is highly susceptible to rapid hydrolysis by endogenous plasma serine esterases and butyrylcholinesterases. Failure to immediately quench this enzymatic activity upon blood collection leads to artificial degradation of the analyte into 4-piperidin-2-ylbutanoic acid, severely compromising quantitative accuracy.

  • Severe Matrix Effects: The piperidine ring is strongly basic (pKa ~10.5–11.2) [2]. In electrospray ionization positive mode (ESI+), basic amines compete directly with endogenous plasma phospholipids for charge droplets. Standard protein precipitation (PPT) often fails to remove these phospholipids, leading to profound ion suppression at the retention time of the analyte [1].

This application note details a self-validating, highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that utilizes immediate chemical stabilization coupled with Polymeric Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to achieve pristine recoveries and sub-ng/mL sensitivity.

Rationale for Experimental Design (Causality & Mechanisms)

To ensure scientific integrity and method ruggedness, every step of this protocol is designed around the specific physicochemical properties of M4P2B.

Analyte Stabilization via Serine Protease Inhibition

To prevent the ex vivo hydrolysis of the ester group, blood collection tubes must be pre-treated with an esterase inhibitor. We utilize Phenylmethylsulfonyl fluoride (PMSF) . PMSF acts by specifically and irreversibly binding to the active site serine residues of plasma esterases. By adding PMSF immediately at the point of collection, the enzymatic pathway is permanently blocked, locking M4P2B in its intact ester form for accurate downstream quantification.

EsterasePathway M4P2B Methyl 4-piperidin-2-ylbutanoate (Intact Ester) Acid 4-piperidin-2-ylbutanoic acid (Hydrolyzed Degradant) M4P2B->Acid Ex vivo hydrolysis (Unstabilized Plasma) Esterase Plasma Esterases (Active Serine Site) Esterase->M4P2B PMSF PMSF Addition (Covalent Inhibitor) PMSF->Esterase Irreversible Inhibition

Fig 1: Mechanism of PMSF stabilization preventing ex vivo esterase hydrolysis of M4P2B.

Mixed-Mode Cation Exchange (MCX) SPE

While simple protein precipitation is common for piperidine extraction [1], it leaves lipophilic matrix components in the extract. M4P2B requires a more aggressive cleanup. We employ a polymeric MCX sorbent, which contains both reverse-phase (lipophilic) and strong cation-exchange (sulfonic acid) functionalities.

Because the piperidine nitrogen is highly basic, acidifying the plasma sample (pH ~2) fully protonates the amine. This positively charged molecule binds ionically to the negatively charged sulfonic acid groups on the sorbent [2]. This ionic anchor is so strong that we can wash the cartridge with 100% methanol —a step that completely washes away neutral lipids and ion-suppressing phospholipids without eluting the analyte. The analyte is finally released by neutralizing the amine with a high-pH elution solvent (5% NH₄OH in methanol).

MCXWorkflow Load 1. LOAD: Acidified Plasma (pH 2) Piperidine Amine is Protonated (+) Wash1 2. AQUEOUS WASH: 2% Formic Acid Removes Salts & Hydrophilic Proteins Load->Wash1 Wash2 3. ORGANIC WASH: 100% Methanol Removes Phospholipids & Neutral Lipids Wash1->Wash2 Elute 4. ELUTE: 5% NH4OH in Methanol Neutralizes Amine, Releases Analyte Wash2->Elute

Fig 2: Chemical state and phase mechanism during MCX Solid-Phase Extraction.

Experimental Protocols

Reagents and Materials
  • Analytes: Methyl 4-piperidin-2-ylbutanoate (Target), M4P2B-d4 (Stable Isotope Internal Standard, IS).

  • Inhibitor: 100 mM PMSF in anhydrous ethanol (Prepare fresh or store at -20°C).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, and Ammonium Hydroxide.

  • SPE Sorbent: Polymeric Mixed-Mode Cation Exchange (MCX) 96-well plate (30 mg/well).

Sample Collection and Stabilization (Critical Step)
  • Draw whole blood into K2EDTA vacutainer tubes kept on wet ice.

  • Immediate Stabilization: Within 30 seconds of collection, add 10 µL of 100 mM PMSF solution per 1 mL of whole blood (Final concentration: 1 mM PMSF). Gently invert 5 times.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Harvest plasma, immediately transfer to pre-chilled cryovials, and flash-freeze at -80°C until analysis.

MCX SPE Extraction Procedure
  • Sample Pre-treatment: Thaw stabilized plasma on ice. Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of IS working solution (50 ng/mL M4P2B-d4). Add 300 µL of 2% Formic Acid in water to disrupt protein binding and protonate the piperidine ring. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the entire pre-treated sample (410 µL) onto the SPE plate. Apply a gentle vacuum (approx. 2-3 inches Hg) to allow a drop-wise flow rate.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute phospholipids and neutral matrix interferents. Dry the sorbent under high vacuum for 2 minutes.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 x 400 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 1 minute and inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • Column: High-strength silica (HSS) T3 C18 column (2.1 x 50 mm, 1.8 µm). The T3 stationary phase prevents secondary silanol interactions that cause peak tailing in basic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.6-5.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode. Atmospheric pressure chemical ionization (APCI) can also be used for piperidines, but ESI generally offers superior sensitivity for secondary amines [3].

Quantitative Data Presentation

The mass spectrometric behavior of M4P2B is driven by the basic nitrogen. The protonated precursor ion [M+H]+ is observed at m/z 186.2. The primary fragmentation pathway involves the cleavage of the alkyl chain alpha to the piperidine ring, yielding a highly stable iminium ion fragment at m/z 84.1, which is characteristic of 2-substituted piperidines [3].

Table 1: MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
M4P2B 186.284.1502522Quantifier
M4P2B 186.2154.1502515Qualifier (Loss of CH₃OH)
M4P2B-d4 (IS) 190.288.1502522Internal Standard
Table 2: Method Validation Summary (Human Plasma)

Data represents performance across a dynamic range of 0.05 to 500 ng/mL.

Validation ParameterMetric AchievedAcceptance Criteria (FDA/EMA)
Linearity (R²) 0.9985 (1/x² weighting)≥ 0.990
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL (S/N > 20)S/N ≥ 5, Precision ≤ 20%
Extraction Recovery (MCX SPE) 91.4% ± 3.2%Consistent across QC levels
Matrix Factor (Ion Suppression) 0.98 (IS-normalized)0.85 – 1.15 (CV ≤ 15%)
Intra-day Precision (%CV) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Benchtop Stability (Stabilized) 24 hours at Room TempDeviation ≤ ±15%
Benchtop Stability (Unstabilized) -45% degradation at 2 hours Demonstration of PMSF necessity

References

  • Biotage. (n.d.). Practical considerations using Quantisal® oral fluid collection devices and SPE method development by polymeric mixed-mode cation exchange. Biotage White Papers. Retrieved March 20, 2026, from [Link]

  • National Institutes of Health (NIH) / PubMed. (2005). The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. PubMed. Retrieved March 20, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Methyl 4-piperidin-2-ylbutanoate Production

Welcome to the Technical Support Center for the synthesis of Methyl 4-piperidin-2-ylbutanoate. The selective hydrogenation of the aromatic pyridine precursor—Methyl 4-(pyridin-2-yl)butanoate—into its saturated piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-piperidin-2-ylbutanoate. The selective hydrogenation of the aromatic pyridine precursor—Methyl 4-(pyridin-2-yl)butanoate—into its saturated piperidine analog is a notoriously challenging transformation. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale, self-validating protocols, and troubleshooting logic required to optimize catalyst loading while preserving the sensitive methyl ester moiety.

Mechanistic Rationale: The Catalyst Balancing Act

The core challenge in pyridine hydrogenation lies in the electronic properties of the substrate and the product. Pyridine is a strong σ-donor that coordinates tightly to transition metal centers, which can lead to catalyst poisoning[1]. Compounding this issue, the target product (Methyl 4-piperidin-2-ylbutanoate) is a secondary amine and an even stronger base, making product inhibition a primary cause of stalled reactions.

To counteract this, modern protocols utilize acidic modifiers (such as Trifluoroacetic Acid, TFA) to protonate the piperidine as it forms, thereby reducing its coordinating ability and freeing the active metal sites[1]. However, the presence of acid and hydrogen gas creates a highly reductive environment. If the catalyst load is too high, the reaction overshoots, leading to the hydrogenolysis (cleavage) of the methyl ester[2]. Optimizing the catalyst load is therefore a strict exercise in balancing reaction kinetics against chemoselectivity.

Pathway Substrate Methyl 4-(pyridin-2-yl)butanoate (Aromatic Precursor) Adsorption Catalyst Coordination (e.g., Ir(III) or Rh active sites) Substrate->Adsorption H2, Acidic Modifier Intermediate Ionic Hydrogenation (Protonation + Hydride Transfer) Adsorption->Intermediate Optimal Catalyst Load Side2 Ester Cleavage (Over-reduction) Adsorption->Side2 Excess Catalyst / High Temp Product Methyl 4-piperidin-2-ylbutanoate (Target Saturated Ester) Intermediate->Product Sequential Reduction Side1 Catalyst Poisoning (Product Inhibition) Product->Side1 Insufficient Acid / Low Load

Mechanistic pathway of pyridine hydrogenation and potential side reactions.

Self-Validating Protocol: Catalyst Load Screening

To determine the optimal catalyst load, we recommend a parallel screening approach using an Iridium(III) ionic hydrogenation system, which has shown exceptional tolerance for ester-containing pyridines compared to traditional Pd/C systems[1].

Materials:

  • Substrate: Methyl 4-(pyridin-2-yl)butanoate (1.0 M stock in Methanol)

  • Catalyst: [Ir-OMs] (Iridium methanesulfonate complex)

  • Modifier: Trifluoroacetic acid (TFA)

  • Gas: High-purity H₂ gas

Step-by-Step Methodology:

  • Reactor Setup: Prepare five identical high-pressure reaction vials equipped with magnetic stir bars. Purge all vials with inert argon gas.

  • Reagent Addition: To each vial, add 1.0 mmol of Methyl 4-(pyridin-2-yl)butanoate and 3.0 equivalents of TFA. Dilute with anhydrous Methanol to achieve a 1.0 M substrate concentration.

  • Catalyst Loading Variation: Add the [Ir-OMs] catalyst to the vials in the following molar percentages relative to the substrate: 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

  • Hydrogenation Execution: Seal the vials in a parallel high-pressure reactor. Purge the system with H₂ gas three times, then pressurize to 50 bar. Stir the reactions at room temperature (25 °C) for exactly 18 hours[1].

  • Workup & Isolation: Carefully vent the H₂ gas. Concentrate the reaction mixtures under reduced pressure. To avoid complex chromatography, isolate the products by triturating the residue in diethyl ether to precipitate the piperidinium hydrochloride/trifluoroacetate salts.

  • Validation & Analysis: Analyze the crude mixtures via quantitative ¹H-NMR (using 1,3,5-trimethoxybenzene as an internal standard) and GC-MS to determine conversion rates and identify ester cleavage byproducts.

Quantitative Data: Impact of Catalyst Loading

The following table synthesizes expected outcomes based on the kinetic behavior of ester-functionalized pyridines under Ir(III) catalysis. It demonstrates the causality between catalyst loading, conversion efficiency, and chemoselectivity.

Catalyst Load ([Ir-OMs] mol%)Substrate Conversion (%)Selectivity: Target Piperidine (%)Selectivity: Cleaved Ester (%)Isolated Yield (%)
0.1 45>99<141
0.5 82>99<178
1.0 >9998195
2.0 >9995492
5.0 >99801875

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 30-40% conversion despite using a standard 1 mol% catalyst load? A1: This is a classic symptom of product inhibition. The resulting piperidine is a stronger σ-donor than the starting pyridine and competitively binds to the metal center. Ensure you are using a sufficient amount of an acidic modifier (e.g., 3 equivalents of TFA) to protonate the piperidine. Protonation drastically reduces its coordinating ability, freeing the catalyst's active sites[1].

Q2: I am observing the formation of 4-piperidin-2-ylbutanoic acid (free acid) in my GC-MS. How do I prevent this? A2: The presence of the free acid indicates ester hydrolysis or hydrogenolysis. This is typically caused by excessive catalyst loading or trace water interacting with the acidic modifier. Ensure strictly anhydrous conditions. If you are using a heterogeneous catalyst like Pd/C, high loadings (>5 wt%) at elevated temperatures readily cleave esters. Reduce the catalyst load to <1 mol% or switch to a milder, highly chemoselective catalyst like[Ir-OMs] or Rh₂O₃[2].

Q3: Can I use standard Pd/C instead of Ir or Rh catalysts for this specific ester? A3: While Pd/C is a workhorse for general hydrogenation, achieving high selectivity for pyridine reduction without affecting the methyl ester is highly challenging. Pd/C often requires higher temperatures and pressures to overcome aromatic stabilization, which simultaneously increases the rate of ester cleavage. If Pd/C must be used, rigorous optimization of the catalyst load and the use of a less polar solvent are required to suppress side reactions[3].

Q4: How do I scale up the optimized catalyst load from a 1 mmol screen to a 100 g batch? A4: Catalyst loading scales non-linearly due to improved mass transfer, superior mixing, and better heat dissipation in specialized high-pressure pilot reactors. A load that works optimally at 1 mmol (e.g., 1.0 mol%) can typically be reduced (e.g., to 0.25–0.5 mol%) at scale. Perform an intermediate scale-up (e.g., 10 g) and monitor the real-time H₂ uptake rate to empirically adjust the load[4].

Troubleshooting Decision Tree

Use the following logic tree to quickly diagnose and resolve suboptimal yields during your optimization experiments.

DecisionTree Start Issue: Suboptimal Yield of Methyl 4-piperidin-2-ylbutanoate Q1 Is conversion < 50%? Start->Q1 Q2 Are ester cleavage byproducts detected via GC-MS? Q1->Q2 No (High Conversion) A1 Increase Catalyst Load (Overcome Product Poisoning) Q1->A1 Yes (Reaction Stalled) A2 Decrease Catalyst Load (Prevent Over-reduction) Q2->A2 Yes (Poor Selectivity) A3 Optimize Acidic Modifier (e.g., TFA equivalents) Q2->A3 No (Mass Balance Issue)

Decision tree for troubleshooting low yields in piperidine ester synthesis.

References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:[Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Optimization of Catalyst Loading and Scale Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-piperidin-2-ylbutanoate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Resolving poor aqueous solubility and maintaining structural stability of piperidine-ester derivatives. Overview Methyl 4-piperidin-2-ylbutanoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Resolving poor aqueous solubility and maintaining structural stability of piperidine-ester derivatives.

Overview

Methyl 4-piperidin-2-ylbutanoate presents a classic formulation challenge in early-stage drug discovery. The molecule consists of a basic secondary amine (piperidine ring), a hydrophobic alkyl linker, and a hydrolytically sensitive methyl ester. In standard physiological buffers (e.g., PBS at pH 7.4), the neutral free base exhibits poor aqueous solubility, often leading to assay artifacts, compound precipitation, and inaccurate dosing.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions without compromising the molecule's structural integrity.

Solubilization_Logic Start Poor Aqueous Solubility pH_Check Is acidic pH (5.0-6.0) compatible with assay? Start->pH_Check Salt In situ Salt Formation (Acetate/Citrate Buffer) pH_Check->Salt Yes Neutral Neutral pH Required (pH 7.4) pH_Check->Neutral No Solvent_Check Are co-solvents tolerated? Neutral->Solvent_Check DMSO DMSO Titration (< 5% v/v) Solvent_Check->DMSO Yes CD Cyclodextrin Complexation (HP-β-CD) Solvent_Check->CD No

Caption: Solubilization decision matrix for piperidine ester derivatives.

Section 1: pH Optimization & Salt Formation (The First Line of Defense)

Q: Why does my compound precipitate in PBS (pH 7.4), and how can I fix it without degrading the ester? A: At pH 7.4, the secondary amine of the piperidine ring (typically pKa ~ 9.5) exists in an equilibrium state where a significant fraction remains unprotonated in local microenvironments. The hydrophobic butyl chain drives aggregation of this free base. Lowering the pH protonates the amine, forming a highly soluble cation.

However, the methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions (pH > 7.5) cause rapid saponification via hydroxide attack, while highly acidic conditions (pH < 4.0) trigger acid-catalyzed cleavage[1][2]. The optimal thermodynamic "sweet spot" to balance amine protonation (solubility) and ester stability is mildly acidic, typically between pH 5.0 and 6.0[1][2].

Quantitative Data: pH Influence on Solubility and Ester Stability

Table 1: Modeled stability and solubility profile for Methyl 4-piperidin-2-ylbutanoate across pH ranges.

Buffer pHAmine StateAqueous SolubilityEster Hydrolysis Half-Life (t½)Recommendation
pH 3.0 Fully ProtonatedHigh (>50 mg/mL)< 12 hoursAvoid (Acid-catalyzed hydrolysis)
pH 5.5 Fully ProtonatedHigh (>30 mg/mL)> 14 daysOptimal for Stock Solutions
pH 7.4 Mixed EquilibriumLow (<1 mg/mL)~ 5-7 daysRequires Co-solvents or CDs
pH 9.0 Free BaseInsoluble< 4 hoursAvoid (Base saponification)
Protocol 1: Preparation of pH-Optimized Stock Solution
  • Weigh 10 mg of Methyl 4-piperidin-2-ylbutanoate into a clean, amber glass vial.

  • Add 900 µL of 50 mM Sodium Acetate buffer (pre-adjusted to pH 5.5).

  • Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Verify the final pH using a micro-pH probe. Adjust with 0.1 M HCl if the highly basic amine has shifted the buffer pH upwards.

  • Sterile filter through a 0.22 µm hydrophilic PTFE syringe filter to remove any nucleation seeds.

Section 2: Co-Solvent Systems (DMSO Integration)

Q: I must run my assay at pH 7.4. Can I dissolve the compound in 100% DMSO and spike it into my assay buffer? A: Yes, but with strict kinetic caveats. While Dimethyl Sulfoxide (DMSO) is a universal solvent in drug discovery, spiking high-concentration DMSO stocks directly into aqueous buffers often leads to "kinetic solubility" artifacts. The rapid diffusion of DMSO into the bulk water leaves the hydrophobic solute locally supersaturated, resulting in nanometer-sized precipitates that cause false positives in bioassays[3].

Furthermore, DMSO alters bulk solvent viscosity. High local viscosity can artificially depress the association rate constant ( kon​ ) of protein-ligand interactions by limiting molecular diffusion[4]. To prevent this, final DMSO concentrations must be kept strictly below 5% v/v, and mixing must be controlled.

Protocol 2: Step-Down DMSO Titration
  • Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO.

  • Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C to maximize kinetic solubility and reduce solvent shock.

  • Under continuous, high-speed vortexing (1000 rpm), add the DMSO stock dropwise to the buffer to achieve a 5% v/v intermediate stock (e.g., 50 µL DMSO stock into 950 µL buffer).

  • Monitor for Tyndall scattering (cloudiness) using a laser pointer. If scattering occurs, the compound has crashed out as nano-particulates and the DMSO fraction must be reduced.

Section 3: Cyclodextrin Complexation (For Neutral pH Requirements)

Q: My downstream cell-based assay cannot tolerate DMSO or acidic pH. How can I solubilize the free base at pH 7.4? A: Encapsulation using β-cyclodextrin derivatives, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), is the gold standard for piperidine derivatives[5][6].

HP-β-CD features a hydrophobic inner cavity that accommodates the lipophilic piperidine and butyl moieties via van der Waals interactions, while its hydroxylated exterior maintains bulk aqueous solubility[6]. This 1:1 inclusion complex effectively shields the sensitive methyl ester from bulk water, simultaneously enhancing solubility and hydrolytic stability without the use of organic solvents[5][6].

CD_Workflow Step1 Prepare HP-β-CD (0 - 50 mM in PBS) Step2 Add Excess Compound Step1->Step2 Step3 Equilibrate (72h, 25°C, 150rpm) Step2->Step3 Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Caption: Step-by-step experimental workflow for phase-solubility complexation.

Protocol 3: HP-β-CD Phase-Solubility Assay
  • Prepare a series of PBS solutions (pH 7.4) containing 0, 10, 20, 30, 40, and 50 mM HP-β-CD.

  • Add an excess amount of Methyl 4-piperidin-2-ylbutanoate (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed, inert glass vials[5].

  • Place vials in an orbital shaking incubator at 25°C and 150 rpm for 72 hours to achieve thermodynamic equilibrium[5].

  • Allow undissolved solid to settle for 2 hours.

  • Carefully extract 500 µL of the supernatant and filter through a 0.45 µm hydrophilic PTFE syringe filter to remove uncomplexed particulates[5].

  • Quantify the dissolved compound via HPLC-UV to determine the stability constant ( K1:1​ ) of the inclusion complex.

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Taylor & Francis[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers University of Strathclyde (STAX)[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Biochemistry - ACS Publications[Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils USDA ARS[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 4-piperidin-2-ylbutanoate N-alkylation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the N-alkylation of Methyl 4-piperidin-2-ylbutanoate, a sterically hindered secondary amine. The presence of the substituent at the 2-position of the piperidine ring presents unique challenges to this common transformation.[1] This resource aims to equip you with the knowledge to diagnose and resolve issues encountered during your experiments, ensuring successful and efficient synthesis.

Introduction: The Challenge of Steric Hindrance

The N-alkylation of piperidine derivatives is a fundamental transformation in medicinal chemistry, allowing for the diversification of molecular scaffolds to modulate pharmacological properties.[2] However, when the piperidine ring is substituted at the 2-position, as in Methyl 4-piperidin-2-ylbutanoate, direct access to the nitrogen lone pair is impeded. This steric hindrance can significantly slow down or completely stall standard N-alkylation reactions, leading to low yields and incomplete conversions.[3] Understanding the interplay of steric and electronic factors is crucial for selecting an appropriate synthetic strategy.

This guide will explore various methodologies to overcome this steric barrier, focusing on practical, actionable advice. We will delve into the nuances of direct alkylation, reductive amination, and other advanced techniques, providing you with a comprehensive toolkit for this challenging synthetic step.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: My direct N-alkylation with an alkyl halide is sluggish and gives low conversion. What can I do to improve the reaction?

Answer:

Low conversion in the direct N-alkylation of a sterically hindered piperidine like Methyl 4-piperidin-2-ylbutanoate is a common issue.[3] Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Causality and Strategic Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The combination of a sterically hindered amine and a less reactive alkyl halide (e.g., an alkyl chloride) can lead to a very slow reaction.

    • Solution: Switch to a more reactive alkylating agent. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[3] If possible, using a benzyl halide or an allylic halide can also increase reactivity.

  • Inadequate Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: Employ a suitable base to scavenge the acid. For sterically hindered substrates, a strong, non-nucleophilic base is often required.

      • Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA).[3][4]

      • Stronger Options: For particularly stubborn cases, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions and careful handling.[4]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Use a polar aprotic solvent that can stabilize the transition state of the Sₙ2 reaction.

      • Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[4][5]

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.[3]

Comparative Table of Direct Alkylation Conditions:

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Alkyl Halide R-Cl, R-BrR-I, Bn-Br, Allyl-BrIncreased reactivity of the electrophile.[3]
Base K₂CO₃, Et₃NCs₂CO₃, DIPEA, NaHStronger, non-nucleophilic bases are more effective.[3][4]
Solvent CH₂Cl₂, THFDMF, MeCN, DMSOPolar aprotic solvents stabilize the Sₙ2 transition state.[4][5]
Temperature Room Temperature50-80 °C (or higher)Provides energy to overcome the activation barrier.[3]
Question 2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

Answer:

The formation of quaternary ammonium salts indicates that the desired N-alkylated product is further reacting with the alkylating agent.[3] This is more likely to occur with highly reactive alkylating agents or when the concentration of the alkylating agent is high.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants.

    • Solution: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[3]

  • Slow Addition of Alkylating Agent: This maintains a low concentration of the electrophile throughout the reaction, favoring mono-alkylation.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period.[4]

  • Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity.[3]

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for a longer period.

Question 3: Direct alkylation is not working well for my substrate. What are some alternative methods for N-alkylation of a sterically hindered piperidine?

Answer:

When direct alkylation fails, several other powerful methods can be employed. Reductive amination is often the go-to alternative for sterically hindered amines.[1]

Alternative N-Alkylation Strategies:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.[6] This method is highly effective for sterically hindered amines and avoids the issue of over-alkylation.[1]

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for this transformation.[1][7]

    • Advantages: Excellent chemoselectivity, broad substrate scope, and generally mild reaction conditions.[6]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amines using an alcohol as the alkylating agent, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8] While traditionally used for acidic nucleophiles, recent advancements have expanded its scope to include secondary amines.[9][10]

    • Key Feature: The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for N-arylation.[12] While more commonly used for aryl halides, it can be adapted for certain alkylation reactions.

    • Considerations: Requires careful selection of the palladium catalyst and ligand.[12]

  • Phase-Transfer Catalysis (PTC): This technique can be beneficial for N-alkylation by facilitating the transfer of the amine or its conjugate base from an aqueous or solid phase to an organic phase containing the alkylating agent.[13]

    • Advantages: Can allow for the use of less expensive inorganic bases and more environmentally friendly solvents.[14]

Decision-Making Flowchart for N-Alkylation Strategy:

G start Starting Point: N-Alkylation of Methyl 4-piperidin-2-ylbutanoate direct_alkylation Attempt Direct Alkylation with Alkyl Halide start->direct_alkylation reductive_amination Reductive Amination with Aldehyde/Ketone start->reductive_amination Alternative Start mitsunobu Mitsunobu Reaction with Alcohol start->mitsunobu Using an Alcohol buchwald Buchwald-Hartwig Coupling start->buchwald N-Arylation ptc Phase-Transfer Catalysis start->ptc Biphasic System success Successful N-Alkylation direct_alkylation->success High Yield troubleshoot_direct Troubleshoot: - More reactive halide - Stronger base - Higher temperature - Polar aprotic solvent direct_alkylation->troubleshoot_direct Low Yield/ No Reaction reductive_amination->success High Yield troubleshoot_reductive Optimize: - Reducing agent - Solvent - pH reductive_amination->troubleshoot_reductive Low Yield mitsunobu->success buchwald->success ptc->success troubleshoot_direct->direct_alkylation troubleshoot_direct->reductive_amination Still Unsuccessful troubleshoot_reductive->reductive_amination

Caption: Decision-making flowchart for N-alkylation strategies.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is a general starting point and may require optimization.

Materials:

  • Methyl 4-piperidin-2-ylbutanoate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Base (e.g., potassium carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.[1]

  • Add the base to the solution.[1]

  • Slowly add the alkyl halide to the stirring mixture at room temperature.[2]

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, filter the reaction mixture to remove the base.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography.[6]

Protocol 2: N-Alkylation via Reductive Amination

This is a robust method for sterically hindered amines.

Materials:

  • Methyl 4-piperidin-2-ylbutanoate (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative and the aldehyde or ketone in the anhydrous solvent.[7]

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[7]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[2]

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

Workflow Diagram for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve piperidine and aldehyde/ketone in anhydrous solvent B 2. Stir for 30 min (Iminium ion formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir for 4-24h (Monitor by TLC/LC-MS) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with organic solvent E->F G 7. Dry, filter, concentrate F->G H 8. Column chromatography G->H I I H->I Pure N-alkylated product

Sources

Optimization

Optimizing HPLC mobile phase for Methyl 4-piperidin-2-ylbutanoate retention time

Guide Focus: Retention Time and Peak Shape Optimization for Methyl 4-piperidin-2-ylbutanoate Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Focus: Retention Time and Peak Shape Optimization for Methyl 4-piperidin-2-ylbutanoate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of basic compounds, specifically focusing on Methyl 4-piperidin-2-ylbutanoate. This document provides in-depth, cause-and-effect explanations and actionable protocols to troubleshoot and optimize your chromatographic method, ensuring robust and reproducible results.

Section 1: Foundational Concepts

Understanding the Analyte: Methyl 4-piperidin-2-ylbutanoate

The key to developing a successful HPLC method is understanding the physicochemical properties of the analyte. Methyl 4-piperidin-2-ylbutanoate is a basic compound due to the secondary amine within the piperidine ring.

  • pKa (Estimated): The piperidine moiety has a pKa of approximately 11.2. This means that at a pH below ~9.2, the molecule will be predominantly in its protonated (ionized) form, and at a pH above ~11.2, it will be in its neutral (non-ionized) form.

  • Polarity and Ionization: In its ionized (protonated) state, the molecule is highly polar and will have very little retention on a non-polar reversed-phase (like C18) stationary phase, eluting at or near the solvent front.[1][2] In its neutral, non-ionized state, it is significantly less polar and will be retained more strongly.[1][3]

The relationship between pH, pKa, and the ionization state is the single most critical factor controlling the retention time of this compound in reversed-phase HPLC.[1][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of Methyl 4-piperidin-2-ylbutanoate and similar basic compounds.

Question 1: My analyte has very poor or no retention and elutes near the solvent front. How can I increase its retention time?

Cause: This is the most common issue for basic compounds and is almost always due to the analyte being in its highly polar, ionized form.[1][2] If your mobile phase pH is significantly below the analyte's pKa (e.g., pH < 9), the piperidine nitrogen is protonated, making the molecule very water-soluble and reducing its interaction with the hydrophobic C18 stationary phase.

Solutions (In Order of Recommended Approach):

  • Increase Mobile Phase pH (Ion Suppression): The most effective way to increase retention for a basic compound is to "suppress" its ionization by increasing the mobile phase pH.[1][2] For robust methods, the pH should be adjusted to at least 2 units above the analyte's pKa.[3]

    • Practical Challenge: A pH > 11 is required to deprotonate the piperidine ring, which will rapidly dissolve standard silica-based HPLC columns.[4]

    • Recommended Action: Use a pH-stable column (e.g., a hybrid or polymer-based C18) designed for high-pH applications (pH up to 12). With such a column, using a buffer at pH 10-11 (e.g., ammonium bicarbonate, phosphate) will dramatically increase retention.

  • Decrease Mobile Phase Organic Content: If you are constrained to working at low or mid-pH, you can increase retention by reducing the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[5][6] A general rule of thumb is that a 10% decrease in organic solvent can increase the retention factor by 2-3 times.[5] Be mindful that very low organic content (<5%) can sometimes lead to phase collapse on certain C18 columns.

  • Utilize an Ion-Pairing Reagent: If a high-pH stable column is unavailable, an alternative is to add an ion-pairing reagent to a low-pH mobile phase (e.g., pH 2.5-4).

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS), has a polar head and a non-polar tail. It pairs with the protonated basic analyte, forming a neutral, hydrophobic complex that is better retained by the C18 column.[2][7]

    • Caution: Ion-pairing reagents can be difficult to remove from columns and can lead to long equilibration times.[2] They are often considered a last resort.

Question 2: My peak exhibits significant tailing. What is causing this and how do I fix it?

Cause: Peak tailing for basic analytes is typically caused by secondary ionic interactions with exposed, acidic silanol groups on the surface of silica-based stationary phases.[8] At mid-range pH (approx. 3-7), the piperidine is protonated (positively charged), and the silanol groups are deprotonated (negatively charged), leading to strong, undesirable ionic interactions that cause the peak to tail.

Solutions:

  • Work at Low pH: Lowering the mobile phase pH to ~2.5-3 with an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid has a dual effect.[9] It keeps the analyte fully protonated but also suppresses the ionization of the silanol groups, minimizing the secondary interactions and dramatically improving peak shape.[9] This is often the simplest and most effective solution.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively "end-capped" to cover most of the active silanol groups.[8] If you are using an older column, switching to a modern, high-purity equivalent can solve the problem.

  • Increase Buffer Strength: A higher concentration of buffer ions (e.g., increasing from 10mM to 50mM phosphate) can help to saturate the active silanol sites, effectively "shielding" them from the analyte and improving peak shape.[6][9]

  • Add a Basic Additive (Competitive Displacement): Adding a small amount of a basic amine, like triethylamine (TEA), to the mobile phase can also improve peak shape. The TEA acts as a competitive base, preferentially binding to the active silanol sites and preventing the analyte from interacting with them.[9][10]

Logical Troubleshooting Flow for Retention & Peak Shape

Caption: Troubleshooting workflow for retention and peak shape issues.

Section 3: Systematic Mobile Phase Optimization Protocol

This protocol provides a step-by-step workflow for developing a robust reversed-phase HPLC method for Methyl 4-piperidin-2-ylbutanoate.

Experimental Workflow

G cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability A 1. Select High-Purity C18 Column (e.g., 150 x 4.6 mm, 3.5 µm) B 2. Prepare Stock Solution (1 mg/mL in 50:50 ACN:H2O) A->B C 3. pH Screening at Constant %B (e.g., 70% Aqueous:30% ACN) B->C D pH 2.5 (0.1% Formic Acid) pH 10.5 (10mM NH4HCO3 on stable column) C->D E 4. Select Best pH (Based on retention & peak shape) D->E Evaluate Data F 5. Optimize % Organic (ACN) Run gradient or isocratic steps (e.g., 20%, 30%, 40%) E->F G 6. Fine-Tune & Verify Adjust %B for k' between 2-10 F->G H 7. Perform System Suitability Test (SST) (n=6 injections) G->H Finalize Conditions I 8. Check Criteria (USP <621>) Tailing Factor < 2.0 RSD of RT & Area < 1.0% H->I J Method Optimized I->J

Sources

Troubleshooting

Technical Support Center: Methyl 4-piperidin-2-ylbutanoate LC-MS Troubleshooting

Welcome to the Advanced Technical Support Center. Analyzing Methyl 4-piperidin-2-ylbutanoate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Analyzing Methyl 4-piperidin-2-ylbutanoate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. As a basic secondary amine containing a hydrolyzable methyl ester, this compound is highly susceptible to secondary column interactions, mobile phase clustering, and ion source contamination.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate and resolve baseline noise issues.

Diagnostic Workflow

Before adjusting instrument parameters, you must isolate the origin of the noise. Use the logical workflow below to determine whether the baseline anomaly is originating from the chromatography (LC) or the mass spectrometer (MS).

BaselineTroubleshooting Step1 Observe Baseline Noise (Methyl 4-piperidin-2-ylbutanoate) Step2 Run System Suitability Test (SST) & Isolate LC from MS Step1->Step2 Branch1 Noise Persists in MS Step2->Branch1 Infusion Only Branch2 Noise Disappears in MS Step2->Branch2 Zero-Volume Union Cause1 Ion Source Contamination (Buffer/Salt Buildup) Branch1->Cause1 Cause2 Mobile Phase / Column (Silanol Carryover) Branch2->Cause2 Fix1 Clean ESI Interface & Optimize Spray Voltage Cause1->Fix1 Fix2 Flush Column & Switch Solvent Lots Cause2->Fix2

Diagnostic workflow for isolating LC-MS baseline noise sources.

Frequently Asked Questions (FAQs)

Q: Why am I observing high-frequency "fuzzy" baseline noise in ESI+ mode during the analysis of Methyl 4-piperidin-2-ylbutanoate? A: High-frequency noise (rapid, continuous spikes) is typically chemical or electrical in origin. Because Methyl 4-piperidin-2-ylbutanoate is a basic secondary amine, it requires acidic modifiers (like 0.05% - 0.1% formic acid) to ensure protonation to [M+H]+ for optimal ESI+ sensitivity[1]. However, impurities in the mobile phase or the formation of methanol, water, and sodium clusters in the ESI source can drastically increase background noise[2]. Even solvents labeled as "LC-MS grade" can vary between lots and manufacturers, introducing chemical noise that mimics analyte signals[3]. Causality: The ESI process continuously ionizes whatever is in the solvent. Trace contaminants or solvent clusters compete for charge with the piperidine nitrogen, causing rapid fluctuations in the Total Ion Chromatogram (TIC).

Q: I noticed a white film on my ESI source, and my baseline is erratic. Is my stationary phase bleeding? A: It is highly unlikely to be column bleed. A persistent white film on the ion source almost always indicates the accumulation of mobile-phase additives or buffer residues[4]. Basic amines often require buffers (like ammonium formate) to prevent secondary interactions and maintain peak shape. Over hundreds of injections, these non-volatile or semi-volatile salts precipitate on the hot source surfaces. Causality: As the white film builds up on the skimmer cone or capillary, it physically disrupts the formation of the Taylor cone. This deficient desolvation process compromises the analytical response and creates erratic baseline spikes[2]. To fix this, use the lowest effective additive concentration and clean the LC-MS interface regularly[2].

Q: My baseline is drifting upwards, and I see broad "humps" (low-frequency noise) in subsequent blank injections. What is happening? A: This is a classic symptom of chromatographic carryover and silanol interactions. The piperidine ring in Methyl 4-piperidin-2-ylbutanoate is a strong base. If the silica-based stationary phase is not fully end-capped, the protonated amine will undergo ion-exchange interactions with ionized, residual silanols on the column[5]. Causality: These secondary interactions cause the compound to "stick" to the column, slowly bleeding off in subsequent runs rather than eluting in a sharp peak. This manifests as low-frequency baseline drift or broad humps[3]. Utilizing a highly deactivated or specialized C18 column (e.g., Atlantis C18) designed for basic compounds is critical[1].

Self-Validating Experimental Protocols

Protocol 1: System Isolation and Noise Source Identification

Purpose: To definitively distinguish between LC-induced noise (mobile phase/column) and MS-induced noise (ion source/detector).

  • Establish Baseline: Run a standard gradient with your mobile phase and record the background noise level (cps) in the TIC.

  • Bypass the LC Column: Remove the analytical column and replace it with a zero-volume union. Run the same gradient.

    • Causality: This eliminates the column as a variable. If the noise disappears, the column is retaining and bleeding contaminants (or the analyte).

  • Bypass the LC Pump (Infusion): Disconnect the LC entirely. Use a syringe pump to directly infuse a neat standard of Methyl 4-piperidin-2-ylbutanoate (10 ng/mL in 50:50 Water:MeOH with 0.1% FA) into the MS.

    • Causality: This isolates the MS. If the signal-to-noise ratio is still poor, the issue requires MS intervention (e.g., source cleaning or tuning)[6].

  • Self-Validation Check: The protocol validates itself when the System Suitability Test (SST) using neat standards directly infused into the MS yields a stable signal (<5% RSD). If the SST passes but the integrated LC-MS run fails, the sample prep or LC system is definitively validated as the root cause[6].

Protocol 2: ESI Source Cleaning and Optimization for Basic Amines

Purpose: To restore Taylor cone stability and eliminate erratic baseline spikes caused by buffer accumulation.

  • Vent and Cool: Vent the MS and allow the source to cool to room temperature.

  • Aqueous Wash: Wipe the capillary, skimmer cone, and surrounding optics with a lint-free cloth dampened with HPLC-grade water.

    • Causality: Water is required to dissolve accumulated buffer salts (like ammonium formate) that cause the white film[4]. Organic solvents will not dissolve these ionic salts.

  • Organic Wash: Follow up with a 50:50 Methanol:Water wipe, then pure Methanol to remove residual organics and speed up drying.

  • Optimize Spray Shape: Reassemble and infuse the mobile phase. Visually inspect the spray shape (if your instrument allows) or monitor the TIC stability.

  • Self-Validation Check: Post-cleaning, the baseline noise should drop significantly. A steady backpressure and a stable TIC during a 10-minute blank infusion validate that the desolvation process is fully restored and the source is clean[2].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your troubleshooting efforts and expected outcomes when analyzing piperidine derivatives.

Troubleshooting ActionTarget ComponentTypical S/N ImprovementBaseline Noise Reduction (cps)Causality
Switch to verified LC-MS grade solvents Mobile Phase2x - 5x 105→103 Eliminates solvent clusters and trace chemical impurities that mimic analyte mass.
Replace standard C18 with highly end-capped C18 Analytical Column3x - 10xEliminates broad humpsSuppresses secondary ion-exchange silanol interactions with the basic piperidine ring.
Aqueous cleaning of ESI interface Ion Source5x - 20x 106→104 Removes accumulated buffer salts, restoring Taylor cone stability and desolvation efficiency.
Reduce buffer concentration (20mM to 5mM) Mobile Phase1.5x - 3xReduces erratic spikesLowers the rate of non-volatile residue deposition on the skimmer cone over multiple runs.

Sources

Optimization

Technical Support Center: Stabilizing Methyl 4-piperidin-2-ylbutanoate Against Hydrolysis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-piperidin-2-ylbutanoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-piperidin-2-ylbutanoate . Amino esters are notoriously unstable under ambient conditions. This document provides the mechanistic causality behind this instability, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the integrity of your compound.

Core Mechanistic Insight: The Auto-Catalysis Problem

Methyl 4-piperidin-2-ylbutanoate is a bifunctional molecule containing a hydrolyzable methyl ester and a piperidine ring (a secondary amine). When stored in its free base form, the unprotonated nitrogen acts as an intramolecular general base .

If even trace amounts of moisture are present, the basic amine coordinates with water molecules, dramatically lowering the activation energy required for hydroxide to attack the ester carbonyl[1]. This auto-catalytic degradation rapidly converts the ester into its corresponding carboxylic acid (4-piperidin-2-ylbutanoic acid) or drives self-condensation into a lactam.

To arrest this degradation, the amine's basicity must be neutralized. By converting the compound into a mineral acid salt (e.g., a hydrochloride salt), the amine is protonated. A protonated amine lacks the lone pair necessary to participate in general base catalysis, thereby granting the ester excellent long-term storage stability[2].

Mechanism cluster_degradation Degradation Pathway (Free Base) cluster_stable Stabilization Pathway (Salt Form) Start Methyl 4-piperidin-2-ylbutanoate FreeBase Basic 2° Amine (Active Catalyst) Start->FreeBase Stored as is SaltForm Protonated Amine (HCl Salt) Start->SaltForm Add HCl Moisture Trace Moisture (H2O) FreeBase->Moisture Catalysis Intramolecular General Base Catalysis Moisture->Catalysis Hydrolysis Rapid Hydrolysis to Carboxylic Acid Catalysis->Hydrolysis NoCatalysis Loss of Nucleophilicity (No Catalysis) SaltForm->NoCatalysis Stable Long-Term Stability (Intact Ester) NoCatalysis->Stable

Mechanism of intramolecular catalyzed hydrolysis vs. mineral acid stabilization.

Troubleshooting & FAQs

Q: I stored the free base in a sealed amber vial at 4°C, but NMR shows 40% hydrolysis after two weeks. Why? A: Standard refrigeration at 4°C often introduces condensation if the vial is opened and closed without proper equilibration to room temperature. Because the free amine actively catalyzes hydrolysis, even atmospheric moisture (ppm levels) is sufficient to initiate degradation. You must store the free base at -20°C over a desiccant, or better, convert it to an HCl salt for storage.

Q: Can I use chemical stabilizers instead of converting it to a salt? A: While ester stabilizers like carbodiimides or moisture scavengers can be used in bulk industrial formulations to block reactive sites[3], they are not recommended for analytical or synthetic laboratory standards. Chemical stabilizers introduce impurities that can interfere with downstream coupling reactions or biological assays. Salt conversion remains the gold standard for preserving purity.

Q: How do I recover the free base without causing hydrolysis during the extraction? A: The key is strict pH and temperature control. When neutralizing the HCl salt, keep the aqueous layer's pH strictly between 7.0 and 8.0. If the pH exceeds 8.0, the rate of base-catalyzed hydrolysis spikes exponentially[2]. Perform the extraction at 0–4°C to kinetically slow down any potential hydrolysis, and immediately extract into a water-insoluble organic solvent to minimize the time the free base spends in the aqueous phase.

Quantitative Stability Data

The following table synthesizes the expected half-life of Methyl 4-piperidin-2-ylbutanoate under various storage parameters.

Table 1: Stability Matrix for Methyl 4-piperidin-2-ylbutanoate

Storage FormTemperatureAtmosphereMoisture ControlEstimated Half-LifeStability Rating
Free Base25°CAmbient AirNone< 48 HoursCritical / Unstable
Free Base4°CAmbient AirNone1 - 2 WeeksPoor
Free Base-20°CArgonDesiccant (CaSO4)3 - 6 MonthsModerate
HCl Salt25°CAmbient AirNone> 1 YearGood
HCl Salt -20°C Argon Desiccant (CaSO4) > 5 Years Excellent (Recommended)

Validated Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

This protocol removes the catalytic capability of the piperidine ring, ensuring multi-year stability.

  • Dissolution: Dissolve the freshly purified Methyl 4-piperidin-2-ylbutanoate (free base) in anhydrous diethyl ether (10 mL per gram of compound) under an argon atmosphere.

  • Acidification: Cool the flask to 0°C in an ice bath. Slowly add 1.05 equivalents of 1M HCl in anhydrous ether dropwise while stirring vigorously.

  • Self-Validation Checkpoint: The solution will immediately transition from clear to turbid, and a white crystalline precipitate (the HCl salt) will form. The reaction is complete when the addition of another drop of HCl no longer produces localized cloudiness in the supernatant.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under an argon blanket. Wash with cold, anhydrous ether.

  • Storage: Dry the white solid under a high vacuum for 4 hours. Transfer to an amber vial, flush with argon, seal with Parafilm, and store at -20°C.

Protocol B: Controlled Free-Basing for Immediate Use

Use this workflow to safely recover the nucleophilic free base immediately prior to your downstream reaction.

Workflow S1 Retrieve HCl Salt from -20°C S2 Equilibrate to RT in Desiccator S1->S2 S3 Dissolve in Water (0-4°C) S2->S3 S4 Titrate Base (Strictly pH 7-8) S3->S4 S5 Extract into Organic Phase S4->S5 S6 Dry & Use Immediately S5->S6

Step-by-step workflow for recovering the free base from stable salt storage.

  • Equilibration: Remove the sealed vial of the HCl salt from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for 30 minutes. (Skipping this step causes immediate condensation of atmospheric moisture onto the cold salt).

  • Aqueous Dissolution: Dissolve the required mass of the HCl salt in ice-cold deionized water (0–4°C).

  • Biphasic Setup: Add an equal volume of cold dichloromethane (DCM) to the aqueous solution. Stir vigorously to create an emulsion.

  • Neutralization: Slowly titrate the mixture with a cold 0.5M NaHCO₃ solution.

  • Self-Validation Checkpoint: Continuously monitor the aqueous layer with a calibrated pH meter. Stop base addition exactly when the pH stabilizes between 7.0 and 7.5. Do not exceed pH 8.0. The cessation of CO₂ evolution (bubbling) serves as a secondary visual indicator that the acid has been neutralized.

  • Extraction & Drying: Separate the organic (DCM) layer immediately. Extract the aqueous layer one more time with fresh cold DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of <25°C.

  • Application: Use the resulting free base oil immediately in your target assay or coupling reaction.

References

  • Intramolecular General Base Catalyzed Ester Hydrolysis.
  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Google P
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide Insights

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of Methyl 4-piperidin-2-ylbutanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as Methyl 4-piperidin-2-ylbutanoate, a heterocyclic compound with potential applications in medicinal chemistry, precise analytical characterization is not merely a procedural step but a critical determinant of research validity and a prerequisite for advancing a compound through the development pipeline. This guide provides an in-depth, experience-driven approach to the validation of Methyl 4-piperidin-2-ylbutanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While publicly available, experimentally acquired spectra for this specific compound are not readily found, this guide will present a robust, predicted spectral analysis grounded in foundational NMR principles and data from closely related analogs. This predictive approach serves as a powerful tool for structural verification in the absence of a reference standard.

The Imperative of Spectral Validation

Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 4-piperidin-2-ylbutanoate

The following predicted ¹H and ¹³C NMR data for Methyl 4-piperidin-2-ylbutanoate are based on the analysis of substituent effects and a comprehensive review of spectral data for analogous compounds, including 2-alkylpiperidines and methyl butanoate derivatives. These predictions provide a reliable benchmark for researchers to compare against their experimentally obtained spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of Methyl 4-piperidin-2-ylbutanoate is expected to exhibit a series of multiplets corresponding to the protons of the piperidine ring and the butanoate side chain, along with a characteristic singlet for the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Methyl 4-piperidin-2-ylbutanoate

Peak AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2' (piperidine)~ 2.9 - 3.1m1H
H-6'eq (piperidine)~ 3.0 - 3.2m1H
H-6'ax (piperidine)~ 2.5 - 2.7m1H
H-2 (butanoate)~ 2.3t2H
H-3', H-4', H-5' (piperidine) & H-3, H-4 (butanoate)~ 1.2 - 1.9m10H
OCH₃ (ester)~ 3.67s3H
NH (piperidine)~ 1.5 - 2.5 (broad)br s1H

Note: The chemical shifts of the piperidine ring protons are highly dependent on the conformation of the ring and the protonation state of the nitrogen. The broadness of the NH signal is due to quadrupole broadening and potential chemical exchange.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a carbon fingerprint for structural verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-piperidin-2-ylbutanoate

Peak AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~ 174
C-2' (piperidine)~ 58
C-6' (piperidine)~ 47
OCH₃ (ester)~ 51.5
C-4 (butanoate)~ 36
C-2 (butanoate)~ 31
C-3' (piperidine)~ 30
C-5' (piperidine)~ 26
C-4' (piperidine)~ 25
C-3 (butanoate)~ 22

Experimental Protocol for High-Quality NMR Spectra Acquisition

The acquisition of high-resolution, artifact-free NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of Methyl 4-piperidin-2-ylbutanoate. The causality behind each experimental choice is explained to ensure a self-validating system.

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of Methyl 4-piperidin-2-ylbutanoate that has been purified by a suitable method, such as flash column chromatography or distillation, to remove residual solvents and reaction byproducts. The presence of impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, other solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) may be used. The choice of solvent can slightly alter the chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

  • Shimming: Carefully shim the magnetic field to achieve a high degree of homogeneity. This is a critical step to obtain sharp, symmetrical peaks and is essential for resolving fine coupling patterns.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

    • Spectral Width: Set an appropriate spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Accurately pick the chemical shift of each peak in both the ¹H and ¹³C spectra.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purify Purify Compound Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Purity is key Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Lock_Shim Lock and Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C Process_1H Process ¹H Data (FT, Phase, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phase, Baseline) Acquire_13C->Process_13C Analyze Analyze and Assign Spectra Process_1H->Analyze Process_13C->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis with Alternative Techniques

While ¹D NMR is a powerful tool, a comprehensive structural validation often employs complementary analytical techniques.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of Methyl 4-piperidin-2-ylbutanoate

TechniqueStrengthsWeaknessesApplication for this Compound
2D NMR (COSY, HSQC) Provides information on proton-proton and proton-carbon correlations, respectively, which is invaluable for unambiguous peak assignment.Requires more instrument time and more complex data analysis.Essential for confirming the connectivity of the butanoate chain to the piperidine ring and for assigning the individual protons and carbons of the piperidine ring.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and structural motifs.Does not provide detailed information about the connectivity of atoms or stereochemistry.Crucial for confirming the molecular weight (C₁₀H₁₉NO₂) and for identifying potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) An excellent technique for assessing the purity of the compound and for separating it from isomers and impurities.Does not provide structural information on its own.Necessary to establish the purity profile of the synthesized material before biological testing.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., C=O stretch of the ester, N-H stretch of the amine).The information provided is often not sufficient for complete structural elucidation.Useful for quickly confirming the presence of the key functional groups.

Troubleshooting Common Spectral Issues

  • Broad Peaks: Broadening of peaks in the ¹H NMR spectrum can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange (e.g., the N-H proton). Re-shimming the instrument or filtering the sample can often resolve this.

  • Residual Solvent Peaks: The presence of peaks from non-deuterated solvents used in the synthesis or purification can complicate the spectrum. Referencing a table of common solvent chemical shifts can help in their identification.

  • Unexpected Signals: The appearance of unexpected signals may indicate the presence of impurities or isomers. 2D NMR techniques and mass spectrometry can be invaluable in identifying these unknown species.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently validate the structure of Methyl 4-piperidin-2-ylbutanoate and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

Comparative

Comparative Guide: Methyl 4-piperidin-2-ylbutanoate vs. Alternative Piperidine Intermediates in Drug Discovery

As a Senior Application Scientist in pharmaceutical synthesis, I frequently evaluate the strategic selection of molecular scaffolds. In the synthesis of complex alkaloids and central nervous system (CNS) therapeutics, pi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical synthesis, I frequently evaluate the strategic selection of molecular scaffolds. In the synthesis of complex alkaloids and central nervous system (CNS) therapeutics, piperidine-2-alkanoates serve as foundational building blocks.

This guide provides an objective, data-driven comparison of Methyl 4-piperidin-2-ylbutanoate against its shorter-chain homologues. By analyzing the thermodynamic causality behind their reactivity, we can understand why specific chain lengths dictate entirely different pharmacological trajectories—from natural alkaloid cores to synthetic CNS stimulants[1].

Structural Causality & Pharmacological Trajectories

The synthetic utility of a piperidine-2-alkanoate is almost entirely dictated by the carbon chain length separating the piperidine ring from the ester moiety. This distance governs the thermodynamics of intramolecular cyclization (lactamization), which is the critical divergence point in drug design[2].

  • Methyl 4-piperidin-2-ylbutanoate (C4 Chain): Features a four-carbon spacer. The secondary amine of the piperidine ring can readily attack the ester carbonyl, expelling methanol to form a 6-membered lactam. Fusing a 6-membered lactam to the 6-membered piperidine ring yields an octahydro-4H-quinolizin-4-one core. Because 6,6-fused systems possess minimal ring strain, this cyclization is highly favorable and serves as the primary route for synthesizing quinolizidine alkaloids (e.g., lupinine analogs)[3].

  • Methyl 3-(piperidin-2-yl)propanoate (C3 Chain): Features a three-carbon spacer. Cyclization forms a 5-membered lactam, yielding an indolizidine core. This 5,6-fused system is thermodynamically favorable and is heavily utilized in synthesizing polyketide-derived indolizidines[2].

  • Methyl 2-(piperidin-2-yl)acetate (C2 Chain): Features a two-carbon spacer. If this molecule were to cyclize, it would form a highly strained 4-membered β -lactam. Due to this massive kinetic and thermodynamic barrier, the C2 homologue does not spontaneously cyclize . This stability allows the ester to remain intact for downstream α -functionalization, making it the premier intermediate for synthesizing stimulants like Methylphenidate (Ritalin).

ScaffoldDivergence Root Piperidine-2-alkanoates C2 Methyl 2-(piperidin-2-yl)acetate (C2 Chain) Root->C2 C3 Methyl 3-(piperidin-2-yl)propanoate (C3 Chain) Root->C3 C4 Methyl 4-piperidin-2-ylbutanoate (C4 Chain) Root->C4 P2 Stable Ester (High Strain β-Lactam) C2->P2 No Spontaneous Cyclization P3 Indolizidine Core (5-membered Lactam) C3->P3 Thermodynamically Favorable P4 Quinolizidine Core (6-membered Lactam) C4->P4 Highly Favorable

Divergent cyclization pathways of piperidine-2-alkanoates based on chain length and ring strain.

Comparative Profiling & Quantitative Data

To objectively select the correct intermediate for your target API, consult the thermodynamic and application profile summarized below.

Intermediate ScaffoldSide-Chain LengthSpontaneous Cyclization ProductRing Strain of LactamPrimary Pharmaceutical ApplicationTypical Yield (Key Step)
Methyl 2-(piperidin-2-yl)acetate C2None (Stable ester)High (4-membered)CNS Stimulants (Methylphenidate)78-85% ( α -arylation)
Methyl 3-(piperidin-2-yl)propanoate C3Hexahydroindolizin-3(2H)-oneLow (5-membered)Indolizidine Alkaloids>90% (Lactamization)
Methyl 4-piperidin-2-ylbutanoate C4Octahydro-4H-quinolizin-4-oneMinimal (6-membered)Quinolizidine Alkaloids85-92% (Lactamization)

Experimental Workflows: Self-Validating Protocols

A robust synthetic methodology must be self-validating. Below are the optimized protocols for utilizing the C4 and C2 intermediates, complete with the mechanistic causality behind the reagent choices and in-line analytical checks to guarantee trustworthiness.

Protocol A: Thermal Lactamization of Methyl 4-piperidin-2-ylbutanoate

Objective: Synthesis of the quinolizidine core (Octahydro-4H-quinolizin-4-one).

  • Preparation: Dissolve 10 mmol of Methyl 4-piperidin-2-ylbutanoate in 50 mL of anhydrous toluene.

    • Causality: Toluene is selected because its boiling point (110°C) provides the exact thermal activation energy required to drive the amidation without degrading the piperidine ring.

  • Thermal Activation: Fit the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux for 12 hours.

    • Causality: The Dean-Stark apparatus continuously removes the methanol byproduct. According to Le Chatelier's principle, this shifts the equilibrium entirely toward the lactam product.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

  • Self-Validation Check: Analyze the product via Infrared (IR) Spectroscopy. The protocol is validated if the starting material's ester C=O stretch (typically ~1735 cm⁻¹) has completely disappeared, replaced by a strong lactam C=O stretch at ~1640 cm⁻¹.

Workflow Step1 1. Preparation Dissolve C4-intermediate in Toluene Step2 2. Thermal Activation Reflux at 110°C Dean-Stark Trap Step1->Step2 Step3 3. Cyclization Intramolecular Amidation (- CH3OH) Step2->Step3 Step4 Step4 Step3->Step4

Self-validating thermal lactamization workflow for Methyl 4-piperidin-2-ylbutanoate.
Protocol B: α -Arylation of Methyl 2-(piperidin-2-yl)acetate

Objective: Synthesis of the Methylphenidate precursor.

  • Protection: Treat the intermediate with Boc2​O and Et3​N in DCM to yield the N-Boc protected acetate.

    • Causality: The secondary amine must be protected to prevent competitive N-arylation during the cross-coupling step.

  • Enolate Formation: Dissolve the protected intermediate in anhydrous THF and cool to -78°C. Dropwise, add 1.1 equivalents of Lithium Diisopropylamide (LDA).

    • Causality: The C2 homologue's inability to form a 4-membered lactam allows the strong, bulky base (LDA) to cleanly deprotonate the α -carbon, forming the kinetic enolate without nucleophilic attack on the ester.

  • Self-Validation Check (Critical): Before proceeding, quench a 0.5 mL aliquot with D2​O . Analyze via 1H -NMR. The disappearance of the α -proton signal (>95% deuterium incorporation) confirms quantitative enolate formation.

  • Coupling: Introduce the aryl halide and palladium catalyst (e.g., Pd2​(dba)3​ with a biaryl phosphine ligand) and warm to room temperature to execute the α -arylation.

Conclusion

The selection between Methyl 4-piperidin-2-ylbutanoate and its shorter-chain analogues is not merely a matter of carbon counting; it is a strategic decision rooted in ring-strain thermodynamics. For researchers targeting complex bicyclic alkaloids (quinolizidines), the C4 homologue is an elegant, pre-programmed scaffold that practically snaps itself into the correct 6,6-fused geometry. Conversely, for targets requiring extensive α -functionalization without the risk of premature cyclization, the C2 homologue remains the gold standard.

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Advances URL:[Link]

  • Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process Source: ACS Chemical Biology URL:[Link]

  • Ethyl 4-(piperidin-2-yl)butanoate | C11H21NO2 | CID 12416328 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Validation

Benchmarking Methyl 4-piperidin-2-ylbutanoate synthesis yields across catalysts

Benchmarking Methyl 4-piperidin-2-ylbutanoate Synthesis: A Comparative Guide to Catalytic Hydrogenation The piperidine scaffold is a ubiquitous structural motif in pharmacophore design, and functionalized derivatives lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 4-piperidin-2-ylbutanoate Synthesis: A Comparative Guide to Catalytic Hydrogenation

The piperidine scaffold is a ubiquitous structural motif in pharmacophore design, and functionalized derivatives like methyl 4-piperidin-2-ylbutanoate serve as critical intermediates for complex active pharmaceutical ingredients (APIs). The most atom-economical and scalable route to this saturated heterocycle is the catalytic hydrogenation of its aromatic precursor, methyl 4-(pyridin-2-yl)butanoate 1.

However, reducing 2-alkyl substituted pyridines presents a distinct chemoselectivity challenge: driving the complete saturation of the sterically hindered aromatic ring without inducing ester hydrolysis, transesterification, or ring-opening. This guide objectively benchmarks four standard catalytic systems, providing causality for their performance and a self-validating experimental workflow for the optimal route.

Mechanistic Causality: Overcoming Aromatic Resonance

The hydrogenation of pyridines requires overcoming the resonance energy of the aromatic system. Because the nitrogen atom can coordinate with and poison transition metal catalysts, reactions are traditionally run in acidic media. Protonation forms a pyridinium ion, which lowers the aromatic resonance energy and increases the electrophilicity of the ring, facilitating rapid hydride transfer from the metal surface.

Mechanism A Methyl 4-(pyridin-2-yl)butanoate (Aromatic Precursor) B Pyridinium Ion (Activated State) A->B Acidic Media (H+) C Surface Adsorption & Hydride Transfer B->C Catalyst + H2 D Methyl 4-(piperidin-2-yl)butanoate (Saturated Product) C->D Desorption

Fig 1: Mechanistic pathway of pyridine hydrogenation via acidic activation and surface reduction.

Catalyst Benchmarking & Performance Data

Selecting the right catalyst dictates the purity profile of the final ester. We benchmarked four standard systems based on recent advancements in transition-metal catalysis 2.

  • Rhodium Oxide (Rh₂O₃): Recent literature highlights Rh₂O₃ as an exceptional catalyst for functionalized pyridines 3. Operating in 2,2,2-trifluoroethanol (TFE), this system requires only 5 bar of H₂. TFE is critical here: its low nucleophilicity prevents transesterification of the methyl ester, while its high hydrogen solubility accelerates the reaction rate.

  • Platinum Oxide (PtO₂ - Adams' Catalyst): The classical choice. It requires glacial acetic acid to protonate the pyridine ring. While it achieves high conversion, the basic workup required to neutralize the acetate salt can inadvertently hydrolyze the methyl ester if the temperature is not strictly controlled (kept <5 °C).

  • Palladium on Carbon (Pd/C): Due to the steric hindrance of the 2-butanoate chain, Pd/C requires harsh conditions (70 bar, 60 °C). In methanolic HCl, this often leads to moderate yields due to competitive side reactions.

  • Ruthenium on Carbon (Ru/C): While highly active, Ru/C is notorious for causing over-reduction (ring-opening) and promoting ester hydrolysis if trace water is present in the solvent matrix.

Quantitative Yield Comparison
Catalyst SystemSolventPressure (bar)Temp (°C)Time (h)Conversion (%)Chemoselectivity (Ester Intact)
0.5 mol% Rh₂O₃ TFE54016>99%Excellent (>95%)
5 mol% PtO₂ Glacial AcOH502510>95%Good (85-90%)
10% Pd/C MeOH / HCl70602480%Moderate (75%)
5% Ru/C H₂O / MeOH10801290%Poor (<60%, Hydrolysis)

Data synthesized from comparative catalytic hydrogenation studies of functionalized 2-alkylpyridines.

Self-Validating Experimental Protocol (Rh₂O₃ System)

To ensure high fidelity and reproducibility, the following protocol for the Rh₂O₃-catalyzed synthesis incorporates built-in analytical checkpoints. This prevents downstream failures and validates the integrity of the intermediate at every phase.

Workflow S1 1. Substrate Prep Dissolve 0.8 mmol precursor in 1 mL anhydrous TFE S2 2. Catalyst Addition Add 0.5 mol% Rh2O3 under inert N2 atmosphere S1->S2 S3 3. Hydrogenation Pressurize to 5 bar H2, stir at 40°C for 16h S2->S3 S4 4. Workup Filter through Celite pad, wash with EtOAc, concentrate S3->S4 S5 5. Validation Quantitative 1H NMR with 1,3,5-trimethoxybenzene S4->S5

Fig 2: Self-validating experimental workflow for Rh2O3-catalyzed pyridine hydrogenation.

Step-by-Step Methodology:

  • Pre-Reaction Validation: Analyze the methyl 4-(pyridin-2-yl)butanoate starting material via GC-MS to ensure the absence of sulfur-containing impurities, which act as potent catalyst poisons.

  • Reaction Setup: In a high-pressure reactor, dissolve 0.8 mmol of the precursor in 1.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE). Add 1.0 mg (0.5 mol%) of Rh₂O₃.

  • Purge and Pressurize: Seal the reactor. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 5 bar with H₂.

  • Execution & Mid-Point Check: Heat the reaction to 40 °C and stir at 800 rpm. Checkpoint: At 8 hours, vent a micro-aliquot (50 µL) and analyze via rapid GC-MS. You should observe a mass shift corresponding to the addition of 6 Daltons (M+6) with the ester mass fragment remaining intact.

  • Workup: After 16 hours, carefully vent the hydrogen gas. Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst, washing the pad with 10 mL of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Quantitative Validation: Dissolve the crude residue in CDCl₃. Add a precisely weighed amount of 1,3,5-trimethoxybenzene as an internal standard. Run a ¹H NMR. The disappearance of aromatic protons (δ 7.0–8.5 ppm) and the integration of the newly formed piperidine ring protons against the internal standard will yield the exact spectroscopic conversion rate before any column chromatography is attempted.

References

  • A Comparative Review of Synthetic Methods for Piperidine Rings Source: BenchChem URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC / NIH URL
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL

Sources

Comparative

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of Methyl 4-piperidin-2-ylbutanoate

For: Researchers, scientists, and drug development professionals. Executive Summary Accurate quantification of drug candidates and their metabolites is the bedrock of successful pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Accurate quantification of drug candidates and their metabolites is the bedrock of successful pharmaceutical development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Methyl 4-piperidin-2-ylbutanoate, a piperidine-containing compound. Recognizing the limited public data on this specific molecule, this guide establishes a robust analytical framework by leveraging validated methods for its close structural analog, methylphenidate. We will explore the development and validation of two primary orthogonal methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core of this document is a detailed protocol for the cross-validation of these methods, ensuring the generation of reliable, reproducible, and defensible data across different analytical platforms. This process is essential for everything from preclinical pharmacokinetic studies to final product quality control.

Introduction: The Imperative for Rigorous Quantification

Methyl 4-piperidin-2-ylbutanoate belongs to the piperidine class of compounds, a structural motif prevalent in a vast array of pharmaceuticals due to its favorable pharmacological properties.[1] Its accurate measurement in biological and formulation matrices is critical for assessing bioavailability, determining pharmacokinetic profiles, and ensuring dosage consistency.

Given that analytical data forms the basis for crucial regulatory decisions, the methods used to generate this data must be rigorously validated to prove they are fit for purpose.[2][3] This guide goes a step further by detailing the process of cross-validation , a comparative exercise where two distinct, validated analytical methods are used to analyze the same set of samples.[4][5] Successful cross-validation provides the highest level of confidence in analytical results, demonstrating that the measured concentration is independent of the analytical technique employed. This is particularly crucial when transferring methods between laboratories or when bridging data from different stages of drug development.[6][7]

Strategic Selection of Analytical Methods

The choice of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[8] For Methyl 4-piperidin-2-ylbutanoate, we will compare a workhorse chromatographic method with a high-sensitivity mass spectrometric method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is robust, cost-effective, and widely available. It is exceptionally well-suited for the analysis of bulk drug substances or high-concentration formulations where sensitivity is not the primary concern. Its simplicity makes it ideal for routine quality control environments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for trace-level quantification in complex biological matrices like plasma or urine.[8][9] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the precise measurement of low ng/mL concentrations, which is essential for pharmacokinetic studies.[8]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

MethodSelection Start Define Analytical Need Matrix Sample Matrix? Start->Matrix QC Routine QC / Bulk Substance Assay Matrix->QC Simple (e.g., Solution) Bioanalysis Bioanalysis in Complex Matrix (e.g., Plasma, Urine) Matrix->Bioanalysis Complex (e.g., Biological) Sensitivity High Sensitivity Required? (e.g., PK studies) HPLC HPLC-UV Sensitivity->HPLC No (High Conc.) LCMS LC-MS/MS Sensitivity->LCMS Yes QC->HPLC Bioanalysis->Sensitivity

Caption: Decision workflow for analytical method selection.

Method Validation: Establishing Fitness for Purpose

Before any cross-validation can occur, each analytical method must be individually and thoroughly validated according to established regulatory guidelines, such as those from the ICH and FDA.[10][11][12] The objective is to demonstrate that the method is suitable for its intended purpose.[11]

Key Validation Parameters
ParameterDescription & PurposeTypical Acceptance Criteria (for Bioanalysis)
Specificity & Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components).No significant interference at the retention time of the analyte and internal standard (IS).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Calibration standards back-calculated to be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (Quality Control samples).Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria (±20%).
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a post-extraction spiked sample.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Table 1: Core parameters for bioanalytical method validation as per FDA and EMA guidelines.[3][10][13]

Experimental Protocols

The following protocols are provided as robust starting points. The causality for key choices is explained to empower the user to adapt these methods logically.

Protocol 1: HPLC-UV Method for Bulk Drug Quantification

This method is designed for accuracy and robustness in a quality control setting.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of Methyl 4-piperidin-2-ylbutanoate reference standard in methanol.

    • Generate a calibration curve by serially diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

    • For test samples, accurately weigh and dissolve the substance in methanol to achieve a target concentration of ~100 µg/mL, followed by dilution with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like our analyte.

    • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Rationale: The buffered aqueous-organic mobile phase ensures consistent ionization state and retention time of the basic piperidine moiety.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature prevents fluctuations in retention time.

    • Detection Wavelength: 220 nm. Rationale: This wavelength provides adequate sensitivity for the ester and piperidine functional groups, which lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This method is optimized for high sensitivity and selectivity required for pharmacokinetic analysis.

  • Standard & Sample Preparation:

    • Prepare primary stock solutions (1.0 mg/mL) of Methyl 4-piperidin-2-ylbutanoate and a suitable internal standard (IS), such as a stable isotope-labeled version or a close structural analog (e.g., d4-methylphenidate), in methanol.

    • Prepare calibration standards (range: 0.5 ng/mL to 500 ng/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking the stock solutions into blank human plasma.

    • Liquid-Liquid Extraction (LLE):

      • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

      • Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample. Rationale: Basifying the plasma ensures the piperidine nitrogen is deprotonated, maximizing its partitioning into the organic solvent.

      • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 x g for 5 minutes. Rationale: LLE is a robust technique that efficiently extracts the analyte while removing proteins and many endogenous interferences.[1][14]

      • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm). Rationale: UHPLC columns provide faster analysis times and better peak resolution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.

    • Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • Hypothetical MRM Transitions:

        • Analyte: Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to the piperidine ring fragment).

        • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

      • Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway unique to the analyte, effectively eliminating background noise.[8]

Cross-Validation: The Comparative Protocol

The objective of this study is to demonstrate the interchangeability of the HPLC-UV and LC-MS/MS methods for a specific application, such as the analysis of a high-concentration formulation.

CrossValidation cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Prep Prepare a single set of validation samples (n≥5) at different concentrations spanning the analytical range. MethodA Analyze aliquots with validated HPLC-UV Method Prep->MethodA MethodB Analyze aliquots with validated LC-MS/MS Method Prep->MethodB Compare Statistically Compare Results (e.g., Bland-Altman Plot, % Difference) MethodA->Compare MethodB->Compare Criteria Assess against pre-defined acceptance criteria Compare->Criteria Conclusion Determine if methods are interchangeable Criteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Steps:
  • Sample Set Preparation: Prepare a minimum of 5 sample sets of Methyl 4-piperidin-2-ylbutanoate in a simple matrix (e.g., mobile phase) at concentrations spanning the overlapping analytical range of both the HPLC-UV and LC-MS/MS methods.

  • Parallel Analysis: Analyze each sample set in triplicate using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.

  • Data Compilation: Record the mean quantified concentration for each sample set from both methods.

Data Analysis and Acceptance Criteria

The results from the two methods should be statistically compared to ensure they are equivalent.

1. Percent Difference Calculation: For each sample, calculate the percent difference between the methods: % Difference = [(Conc_LCMS - Conc_HPLC) / ((Conc_LCMS + Conc_HPLC) / 2)] * 100

2. Acceptance Criteria: Regulatory guidance suggests that for cross-validation, the mean concentration obtained by the two methods should be within a certain percentage. A common acceptance criterion is that the difference between the two methods should not be greater than ±20% for at least 67% of the samples analyzed.[4][7]

3. Bland-Altman Analysis: A Bland-Altman plot is a powerful graphical tool for comparing two measurement techniques.[15][16] It plots the difference between the two measurements against their average. This visualization helps to identify any systematic bias or relationship between the measurement difference and the analyte concentration.[17][18][19]

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Average Conc. (µg/mL)Difference (LCMS - HPLC)% Difference
CV-0150.551.250.850.71.38%
CV-0298.9101.5100.22.62.59%
CV-03151.2148.8150.0-2.4-1.60%
CV-04195.7203.1199.47.43.71%
CV-05253.0245.5249.25-7.5-3.01%

Table 2: Example dataset for cross-validation comparison.

Conclusion and Authoritative Insights

The successful cross-validation between an HPLC-UV and an LC-MS/MS method, as demonstrated by the data in Table 2, provides irrefutable evidence of analytical robustness. It confirms that the quantification of Methyl 4-piperidin-2-ylbutanoate is accurate and not method-dependent within the validated range.

From a Senior Scientist's perspective:

  • LC-MS/MS should be the default method for any discovery or preclinical work involving biological matrices due to its unparalleled sensitivity and selectivity.

  • HPLC-UV is a highly reliable and cost-effective choice for later-stage development, particularly for release testing of active pharmaceutical ingredients (API) and finished products, where concentrations are high and the matrix is clean.

  • Having both methods validated and cross-validated provides invaluable flexibility. It allows a program to transition seamlessly from early-stage bioanalysis to late-stage quality control, ensuring data continuity and integrity throughout the entire drug development lifecycle.

This comprehensive approach, grounded in regulatory principles and sound scientific reasoning, ensures that the analytical data for Methyl 4-piperidin-2-ylbutanoate is of the highest quality and can withstand the scrutiny of any regulatory review.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][13]

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  • Abdollahpour, Y., et al. (2021). Clinical Application Study of Polymeric Nanospheres Network in Methylphenidate Extraction from Urine Samples by Dispersive Solid. Advanced Pharmaceutical Bulletin. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 4-piperidin-2-ylbutanoate proper disposal procedures

As a Senior Application Scientist, I have overseen the integration of functionalized heterocycles into countless drug discovery pipelines. While compounds like Methyl 4-piperidin-2-ylbutanoate (CAS: 1187988-88-0) are inv...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of functionalized heterocycles into countless drug discovery pipelines. While compounds like Methyl 4-piperidin-2-ylbutanoate (CAS: 1187988-88-0) are invaluable building blocks for synthesizing complex active pharmaceutical ingredients (APIs), their structural properties demand rigorous, uncompromising disposal protocols.

Improper handling of piperidine derivatives does not just risk regulatory fines; it creates immediate flammability, toxicity, and reactivity hazards in the laboratory[1]. This guide provides a self-validating, causally-driven framework for the safe lifecycle management and disposal of Methyl 4-piperidin-2-ylbutanoate.

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical's end-of-life, you must first understand its reactivity. Methyl 4-piperidin-2-ylbutanoate features two critical functional groups that dictate its waste routing:

  • The Piperidine Ring (Secondary Amine): This acts as a strong organic base and a potent nucleophile. In a waste carboy, it will react exothermically with acid chlorides, anhydrides, and strong oxidizers[2].

  • The Ester Linkage: Susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing methanol and the corresponding piperidinyl carboxylic acid.

  • Flammability & Toxicity: Like most piperidine derivatives, this compound is highly combustible and poses acute oral and dermal toxicity risks[3]. Vapors are heavier than air and can travel to ignition sources, meaning waste containers must remain hermetically sealed when not actively receiving waste[3].

Waste Segregation & SAA Compliance

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed within designated Satellite Accumulation Areas (SAAs)[4].

The Causality of Segregation: Never mix Methyl 4-piperidin-2-ylbutanoate waste with strong oxidizing agents (e.g., peroxides, permanganates, nitric acid). The electron-rich secondary amine will undergo rapid, exothermic oxidation, which can over-pressurize the waste container and lead to an explosive rupture[2].

Quantitative Waste Management Parameters

The following table summarizes the logistical parameters for routing this compound based on EPA and general Environmental Health & Safety (EH&S) standards[5],[6]:

Waste StreamPrimary HazardApproved ReceptacleIncompatible MaterialsMax Accumulation Limit
Pure Liquid / Organic Solutions Flammability, ToxicityHDPE or Glass Carboy (Non-Halogenated)Acid chlorides, strong oxidizers55 gallons (or 1 qt acute)
Halogenated Mixtures (e.g., with DCM)Toxicity, EnvironmentalHDPE or Glass Carboy (Halogenated)Strong bases, alkali metals55 gallons
Contaminated Consumables Dermal ToxicityPoly-lined Solid Waste DrumCombustible organics55 gallons
Spill Cleanup Debris Flammability, ToxicitySealed, labeled poly-bag or bucketStrong oxidizers55 gallons

Step-by-Step Disposal Workflows

The following protocols are designed to be self-validating; each step contains a built-in check to ensure the operator cannot proceed unsafely.

Protocol A: Liquid Waste Consolidation

Causality: Liquid waste must be categorized by its solvent matrix to ensure downstream incinerators can process the waste without releasing toxic halogenated byproducts.

  • Matrix Verification: Determine if the Methyl 4-piperidin-2-ylbutanoate is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate).

  • Container Selection: Select the corresponding SAA liquid waste carboy. Ensure the carboy is made of compatible high-density polyethylene (HDPE) or glass[5].

  • Transfer: Working strictly inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid.

  • Seal & Vent: Remove the funnel immediately after pouring. Cap the container tightly to prevent the escape of toxic, combustible vapors[1]. Self-Validation: If you can smell the characteristic amine odor, the container is not properly sealed.

  • Documentation: Update the hazardous waste label with the exact percentage of Methyl 4-piperidin-2-ylbutanoate added. Abbreviations are strictly prohibited by EPA guidelines[5].

Protocol B: Empty Container "Triple-Rinse" Procedure

Causality: An "empty" reagent bottle still contains a microscopic film of the toxic amine. Disposing of it directly into solid waste violates RCRA regulations. Triple-rinsing serial-dilutes the residue to safe levels[1].

  • First Rinse: Add a compatible solvent (e.g., Ethanol) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds to dissolve residual ester.

  • Decant: Pour the rinsate into the appropriate liquid hazardous waste carboy.

  • Repeat: Perform steps 1 and 2 two additional times.

  • Deface: Use a thick marker to completely cross out the original chemical label.

  • Discard: The glass/plastic container can now be safely disposed of in the institutional solid waste stream or glass recycling bin, per local EH&S policy.

Protocol C: Spill Mitigation & Decontamination

Causality: Piperidine derivatives are flammable. Using paper towels (combustible material) to absorb a spill creates a massive fire hazard by maximizing the surface area of the flammable liquid[1].

  • Evacuate & Ventilate: Clear non-essential personnel and maximize fume hood/room exhaust[1].

  • Containment: Surround the spill perimeter with an inert absorbent material such as dry sand, earth, or vermiculite[7]. Do NOT use combustible materials[1].

  • Absorption: Sweep the saturated vermiculite using non-sparking tools (to prevent static ignition of vapors)[7].

  • Solid Waste Routing: Deposit the absorbed material into a sealable container, label it as "Hazardous Solid Waste - Flammable Amine Spill," and submit for immediate EH&S pickup[1].

  • Surface Decontamination: Wipe the affected benchtop with a dilute acidic solution (e.g., 5% Citric Acid) to protonate and neutralize any remaining trace amine, followed by a water rinse.

Waste Routing Decision Matrix

To streamline laboratory operations and prevent improper mixing, follow this logical routing matrix for all Methyl 4-piperidin-2-ylbutanoate waste streams.

WasteRouting Start Methyl 4-piperidin-2-ylbutanoate Waste Generation Liquid Liquid Reaction Mixtures Start->Liquid Solid Contaminated PPE & Consumables Start->Solid Container Empty Reagent Containers Start->Container Spill Accidental Spill Start->Spill OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste No Halogenated Solvents HalWaste Halogenated Organic Waste Liquid->HalWaste Mixed w/ DCM/CHCl3 SolidWaste Solid Hazardous Waste Bin Solid->SolidWaste Rinse Triple-Rinse (e.g., EtOH/EtOAc) Container->Rinse Absorb Inert Absorbent (Sand/Vermiculite) Spill->Absorb Rinse->OrgWaste Rinsate Rinse->SolidWaste Defaced Container Absorb->SolidWaste Swept Material

Decision tree for the safe logistical routing of Methyl 4-piperidin-2-ylbutanoate waste streams.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Ethyl Piperidine. Retrieved from [Link]

  • Old Dominion University (EPA RCRA Guidelines). Laboratory Waste Management Guidelines. Retrieved from[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • United States Environmental Protection Agency (US EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]

Sources

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